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2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Documentation Hub

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  • Product: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS: 934329-77-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal boronic acid pinacol ester for advanced organic synthesis. The benzofuran moiety i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal boronic acid pinacol ester for advanced organic synthesis. The benzofuran moiety is a prevalent scaffold in numerous biologically active compounds, making this reagent particularly valuable for researchers in medicinal chemistry and drug discovery.[1][2][3] This document delineates the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Miyaura borylation, and explores its critical application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide is structured to deliver not only procedural steps but also the underlying chemical principles and causality, ensuring that researchers can apply and adapt these methodologies with a high degree of confidence and success.

Introduction: The Strategic Importance of Benzofuran Boronic Esters

The benzofuran structural motif is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5] The strategic introduction of this scaffold into complex molecules necessitates versatile and stable building blocks. 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 6-Benzofuran-Bpin) emerges as a superior reagent for this purpose.

As a pinacol boronic ester, 6-Benzofuran-Bpin offers significant advantages over its corresponding boronic acid. The pinacolato ligand confers enhanced stability, making the compound generally robust to air and moisture, which simplifies handling, storage, and purification.[6][7] This stability is crucial for ensuring reproducibility and accurate stoichiometry in sensitive cross-coupling reactions.[7] This guide will provide the necessary technical details for the synthesis, characterization, and application of this key synthetic intermediate.

Physicochemical Properties and Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of 6-Benzofuran-Bpin are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-(1-Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8]
Synonyms 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran[8]
CAS Number 934329-77-8[8]
Molecular Formula C₁₄H₁₇BO₃[8]
Molecular Weight 244.09 g/mol [8]
Appearance Typically an off-white to white solidGeneral Knowledge
Purity ≥97% (commercially available)[8]

Synthesis Protocol: Palladium-Catalyzed Miyaura Borylation

The most direct and widely adopted method for synthesizing aryl boronic esters like 6-Benzofuran-Bpin is the Miyaura borylation reaction.[6][9] This palladium-catalyzed cross-coupling reaction utilizes a readily available halo-arene, in this case, 6-bromobenzofuran, and couples it with bis(pinacolato)diboron (B₂pin₂).[9][10]

Rationale and Mechanistic Insight

The choice of a palladium catalyst, a phosphine ligand, and a weak base is critical for the success of the Miyaura borylation.[6][11]

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(dppf)) is commonly employed. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base Selection: A weak base, such as potassium acetate (KOAc), is essential.[6] Its role is not to activate the diboron reagent, which is a very weak Lewis acid, but rather to facilitate the transmetalation step.[6][11] After oxidative addition of the aryl halide to Pd(0), a ligand exchange with acetate forms an (acetato)palladium(II) complex. The Pd-O bond is more reactive than the initial Pd-X bond, and the high oxophilicity of boron provides a thermodynamic driving force for the subsequent transmetalation with B₂pin₂.[6] Using a strong base would risk promoting a subsequent, undesired Suzuki coupling between the newly formed product and the starting aryl halide.[11]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or DMSO are preferred to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

Experimental Workflow Diagram

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents Combine in Flask: - 6-Bromobenzofuran - B₂pin₂ - PdCl₂(dppf) - KOAc - Anhydrous Dioxane inert Purge with N₂/Ar reagents->inert heat Heat to 80-90 °C inert->heat monitor Monitor by TLC/GC-MS (Typically 8-16 h) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Evaporate Solvent Redissolve in EtOAc Wash with Brine filter->extract dry Dry (Na₂SO₄/MgSO₄) extract->dry purify Column Chromatography (Silica Gel, Hexane/EtOAc) dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of 6-Benzofuran-Bpin.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.2 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe. The typical concentration is 0.1-0.2 M with respect to the 6-bromobenzofuran.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 6-bromobenzofuran is consumed (typically 8-16 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 6-Benzofuran-Bpin is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in modern organic synthesis.[12][13] This reaction enables the coupling of the benzofuran moiety to various aryl, heteroaryl, or vinyl halides/triflates, providing access to a vast chemical space of complex, substituted benzofurans.[1][14]

General Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling involves a catalytic cycle similar to the borylation, but the transmetalation step now involves the organoboron compound and an organopalladium(II) halide complex.

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X transmetal Ar-Pd(II)L₂-R pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetal->product arx Ar-X (Aryl Halide) arx->pd0 Oxidative Addition r_bpin R-B(OR)₂ (6-Benzofuran-Bpin) r_bpin->pd2_complex base Base (e.g., K₂CO₃) base->pd2_complex

Sources

Exploratory

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic organic compound that holds significant interest for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of benzofuran, a privileged scaffold in numerous biologically active compounds, and featuring a versatile boronic acid pinacol ester group, this molecule serves as a key building block in the synthesis of complex organic architectures. This guide provides a comprehensive overview of its known and predicted physical properties, outlines common synthetic and analytical methodologies, and discusses its potential applications, particularly in the realm of drug discovery.

While specific experimental data for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not extensively available in public literature, this guide leverages data from closely related isomers and analogous structures to provide a robust framework for its handling, characterization, and utilization in a research setting.

Molecular and Physicochemical Properties

The fundamental properties of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are often estimated or based on data from closely related isomers, such as the 5-substituted analogue.

PropertyValueSource
Molecular Formula C₁₄H₁₇BO₃[1][2]
Molecular Weight 244.09 g/mol [1][2]
CAS Number 934329-77-8[1][2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. For the isomeric 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, the melting point is 72.0-73.0 °C.[3]
Boiling Point Data not available. Likely to decompose at higher temperatures.General knowledge
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Limited solubility in non-polar solvents like hexanes and poor solubility in water.General knowledge
Structural Diagram

Caption: Chemical structure of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis and Characterization

Benzofuran boronic acid pinacol esters are typically synthesized through palladium-catalyzed cross-coupling reactions. A common and effective method is the Miyaura borylation, which involves the reaction of a halo-substituted benzofuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

General Synthetic Workflow

G start 6-Bromobenzofuran reaction Miyaura Borylation start->reaction reagents Bis(pinacolato)diboron Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) reagents->reaction purification Purification (e.g., Column Chromatography) reaction->purification product 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane purification->product

Caption: General workflow for the synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocol (Hypothetical)
  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.0 eq).

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Add a dry, degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and remove the solvent in vacuo to yield 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Characterization Techniques

The successful synthesis and purity of the compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons of the benzofuran ring system, a singlet for the methyl protons of the pinacol group, and potentially a signal for the proton on the furan ring. The chemical shifts and coupling constants would be indicative of the 6-substitution pattern.

    • ¹³C NMR: Would display distinct signals for each carbon atom in the molecule, including the carbons of the benzofuran core and the dioxaborolane ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-H, C=C, and C-O bonds present in the molecule.

  • Melting Point Analysis: A sharp melting point range would indicate a high degree of purity.

Applications in Research and Drug Development

Boronic acids and their pinacol esters are exceptionally versatile intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the benzofuran moiety to a wide variety of other organic fragments.

Role in Suzuki-Miyaura Cross-Coupling

G benzofuran_boronic_ester 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane suzuki_reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) benzofuran_boronic_ester->suzuki_reaction coupling_partner Aryl/Heteroaryl Halide or Triflate coupling_partner->suzuki_reaction product 6-Aryl/Heteroaryl Benzofuran Derivative suzuki_reaction->product

Caption: Application of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling.

The benzofuran core is a key structural feature in many compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily introduce this scaffold into novel molecular frameworks makes 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a valuable tool for drug discovery programs. For instance, it can be used to synthesize libraries of compounds for high-throughput screening to identify new therapeutic leads.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic esters can be sensitive to moisture and may hydrolyze to the corresponding boronic acid over time.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

It is crucial to consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While a complete experimental dataset for this specific compound is not widely published, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding of its characteristics, synthesis, and applications, empowering researchers to effectively utilize this and similar building blocks in their scientific endeavors. As with any chemical, adherence to proper safety protocols is paramount.

References

  • 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.
  • Benzofuran, 6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. (n.d.). Guidechem.
  • 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. (n.d.). ChemicalBook.
  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (2010). Organic Syntheses, 87, 226-233. [Link]

  • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1][4]oxazin-3(4H)-one. (n.d.). ChemicalBook. Retrieved January 19, 2026, from [A reliable chemical database URL will be provided here]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(12), 2187. [Link]

  • Benzofuran, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. (n.d.). Angene. Retrieved January 19, 2026, from [A reliable chemical supplier URL will be provided here]
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran. (n.d.). PubChem.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%. (n.d.). Thermo Scientific. Retrieved January 19, 2026, from [A reliable chemical supplier URL will be provided here]
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses, 96, 277-299. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A, 1232, 228-235. [Link]

  • The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (2012). Microgram Journal, 9(2), 63-73. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology, 5(5), 185-192. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society, 137(4), 1428-1437. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Significance of a Versatile Building Block 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pivotal organoboron compound, widely utilized as a versatile building block in organic synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pivotal organoboron compound, widely utilized as a versatile building block in organic synthesis. Its prominence stems from the presence of a benzofuran moiety, a heterocyclic system found in numerous biologically active natural products and pharmaceuticals, and a pinacol boronate ester group, which is instrumental in Suzuki-Miyaura cross-coupling reactions.[1][2] The precise structural characterization of this molecule is paramount to ensure its purity, reactivity, and suitability for downstream applications in drug discovery and materials science. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in rigorous scientific principles and practical, field-proven methodologies.

A Multi-faceted Approach to Structural Verification

The unambiguous determination of the molecular structure of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane necessitates a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and conclusive assignment. The core techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation Synthesis Synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl -1,3,2-dioxaborolane NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Provides detailed connectivity MS Mass Spectrometry (HRMS) Synthesis->MS Confirms molecular weight & formula XRay X-ray Crystallography Synthesis->XRay Determines 3D arrangement Structure Conclusive Structure Elucidation NMR->Structure MS->Structure XRay->Structure

Sources

Exploratory

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number 934329-77-8

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Topic: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 934329-77-8 Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Topic: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 934329-77-8 Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis, the ability to efficiently construct carbon-carbon bonds is paramount. Among the vast arsenal of reagents available to chemists, organoboron compounds stand out for their unique combination of stability, reactivity, and functional group tolerance.[1][2] 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a prime exemplar of this class. As a pinacol boronic ester derivative of benzofuran, it serves as a critical building block for introducing the benzofuran motif into more complex molecular architectures.

The benzofuran core is a privileged scaffold, frequently found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[3][4][5] This makes our topic compound an invaluable tool for researchers in drug discovery and medicinal chemistry, enabling the rapid and predictable synthesis of novel therapeutic candidates.[6][7][8] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and heteroaryl compounds.[9][10][11]

This guide provides a comprehensive overview of the compound's properties, handling, purification, and application, with a focus on the practical insights and mechanistic rationale required for successful implementation in a research setting.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is the first step toward its effective use. The pinacol ester group imparts greater stability compared to the corresponding boronic acid, yet careful handling is essential to preserve its integrity.

Key Properties Summary
PropertyValueSource(s)
CAS Number 934329-77-8[12][13][14]
Molecular Formula C₁₄H₁₇BO₃[12][14][15]
Molecular Weight 244.1 g/mol [12][15]
Physical Form Solid[12]
Purity Typically ≥97%[12][14]
Storage Temperature 2-8°C, Inert atmosphere[12][16]
Topological Polar Surface Area 31.6 Ų[15]
Expert Handling & Storage Protocols

Organoboron compounds, including pinacol esters, require meticulous handling to prevent degradation, primarily through hydrolysis of the carbon-boron bond or the ester itself.

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon.[17] Tricoordinate boron compounds are Lewis acidic and can interact with atmospheric moisture and oxygen.[18]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[12][16] Storing in a desiccator within the cold environment provides an additional layer of protection. For long-term stability, storage in a freezer is recommended.

  • Solvent Choice: Use anhydrous solvents for all manipulations to prevent hydrolysis back to the more polar and often less reactive boronic acid.[17]

Safety Information

Based on available data, the following GHS safety information should be observed.[12]

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

Synthesis and Purification Strategies

While commercially available, understanding the synthesis and purification of this reagent provides valuable insight into potential impurities and informs troubleshooting. The most common laboratory-scale synthesis is the Miyaura borylation reaction . This involves the palladium-catalyzed cross-coupling of a 6-halobenzofuran (typically 6-bromobenzofuran) with bis(pinacolato)diboron (B₂pin₂).

Typical Miyaura Borylation Reaction Scheme:

Caption: General synthesis via Miyaura Borylation.

The Challenge of Purification

A significant hurdle in working with pinacol boronic esters is their purification via traditional flash column chromatography. The Lewis acidic boron atom can strongly adsorb to the Lewis basic silanol groups on the surface of silica gel, leading to significant product loss.[17] Furthermore, the acidic nature of standard silica can catalyze the hydrolysis of the ester back to the more polar boronic acid, which remains at the baseline.[17]

Field-Proven Purification Protocols

To overcome these challenges, several specialized methods have been developed.

This is a highly effective and reproducible method for purifying pinacol boronic esters.[19] Impregnating the silica gel with boric acid deactivates the acidic silanol sites, suppressing over-adsorption and hydrolysis.[17][19]

Step-by-Step Preparation Protocol:

  • Prepare Solution: Create a 5% w/v solution of boric acid in methanol.

  • Slurry Silica: In a flask, create a slurry of silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica).

  • Agitate: Gently shake or stir the slurry for 1 hour at room temperature.

  • Filter & Wash: Remove the solvent by filtration. Wash the treated silica with ethanol.

  • Dry: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. The boric acid-impregnated silica is now ready for use.[17]

  • Neutral Alumina: For less polar esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the strong acidic sites responsible for degradation.[17][20]

  • Silica/Celite Plug: If the goal is simply to remove baseline inorganic salts or the palladium catalyst from a reaction mixture before using the boronic ester in a subsequent step, a quick filtration through a short plug of silica or Celite is often sufficient.[17] This minimizes contact time, reducing the risk of decomposition.

G start Crude Product Mixture q1 Is high purity required? start->q1 filter_plug Filter through Celite/Silica Plug (Removes Pd catalyst, salts) q1->filter_plug No purification q1->purification Yes crude_use Use Crude in Next Step (e.g., Suzuki Coupling) filter_plug->crude_use method_select Select Purification Method purification->method_select alumina Neutral Alumina Chromatography method_select->alumina Less Polar Ester boric_silica Boric Acid-Treated Silica Chromatography method_select->boric_silica General Purpose recrystallize Recrystallization method_select->recrystallize Crystalline Solid end Pure Product alumina->end boric_silica->end recrystallize->end

Caption: Decision workflow for purification of boronic esters.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It facilitates the formation of a C-C bond between the benzofuran C6 position and an sp²-hybridized carbon of an organic halide or triflate.[21][22][23]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[10][23] The reactivity of the halide is generally I > Br > OTf >> Cl.[24]

  • Transmetalation: The base activates the boronic ester, forming a more nucleophilic boronate species. This species then transfers the benzofuran group to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.[22][23]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][23]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-Pd(II)L₂-Ar' OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product_ArAr Ar-Ar' (Coupled Product) TM_Intermediate->Product_ArAr Reactant_ArX Ar-X (Aryl Halide) Reactant_ArX->OA_Intermediate Reactant_Boron Benzofuran-B(pin) Reactant_Boron->TM_Intermediate Base Base (e.g., K₂CO₃) Base->OA_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimized General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.

Materials:

  • 2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

  • Aryl Bromide (1.0-1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent System (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Setup: To a flame-dried reaction vessel equipped with a stir bar and reflux condenser, add the benzofuran boronic ester, the aryl bromide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add Solvent & Catalyst: Under a positive pressure of inert gas, add the degassed solvent system via cannula or syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Add brine and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).[25]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Experimental Choices
ComponentCommon ChoicesRationale & Expert Insight
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of ligand (e.g., PPh₃, dppf) is critical. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote the rate-limiting oxidative addition step.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the transmetalation step.[21][22] It reacts with the boronic ester to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center. Stronger bases like K₃PO₄ can be effective for less reactive coupling partners (e.g., aryl chlorides).
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system is common.[26] The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the phase interface.
Aryl Halide Ar-I, Ar-Br, Ar-OTfThe C-X bond strength dictates reactivity (C-I < C-Br < C-Cl). Iodides are most reactive but more expensive. Bromides offer a good balance of reactivity and cost. Chlorides are often challenging and require specialized catalyst systems.[24]

Conclusion: An Enabling Reagent for Innovation

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is more than just a chemical intermediate; it is a key that unlocks access to a vast and biologically relevant chemical space.[27][28] Its stability, coupled with the predictable and high-yielding nature of the Suzuki-Miyaura reaction, makes it an indispensable tool for chemists in both academic and industrial settings. By understanding its properties, mastering its handling and purification, and appreciating the mechanistic nuances of its application, researchers can fully leverage this powerful building block to construct the next generation of pharmaceuticals, functional materials, and complex organic molecules.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2024). How to purify boronate esters?. Retrieved from [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Papamicael, C. (n.d.). Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. Retrieved from [Link]

  • Angene Chemical. (n.d.). 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chem-Space. (n.d.). 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for tert-Butyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Borax.com. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Yeong, K. Y., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Retrieved from [Link]

  • NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a validated synthetic protocol, and explore its strategic application in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights herein are curated to empower researchers to effectively utilize this versatile reagent in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of the Benzofuran Motif

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] Recently, benzofuran analogs have even been identified as potent inhibitors of β-amyloid aggregation, offering a potential therapeutic avenue for Alzheimer's disease.[2][4]

The specific compound of interest, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serves as a stable, efficient, and versatile precursor for introducing the benzofuran-6-yl moiety into target molecules. Its pinacol boronate ester group is specifically designed for use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used carbon-carbon bond-forming reactions in organic synthesis.[5][6][7] The stability and ease of handling of this boronate ester, compared to the corresponding boronic acid, make it an invaluable tool in multi-step synthetic campaigns aimed at novel drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₇BO₃[8]
Molecular Weight 244.09 g/mol [8]
CAS Number 934329-77-8[8]
Appearance Typically an off-white to white solidN/A
Purity Commonly available at ≥97%[8]
Synonyms 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran, (1-Benzofuran-6-yl)boronic acid pinacol ester[8]

Synthesis and Mechanism of Action in Suzuki-Miyaura Coupling

The primary utility of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the precise formation of a C-C bond between the benzofuran ring and various aryl, vinyl, or alkyl halides or pseudohalides (e.g., triflates).[6][9]

General Synthetic Protocol: Miyaura Borylation

The synthesis of the title compound typically involves a palladium-catalyzed Miyaura borylation reaction, starting from a halogenated benzofuran, such as 6-bromobenzofuran.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromobenzofuran (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst and Solvent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-3 mol%). Then, add a degassed anhydrous solvent, such as 1,4-dioxane or DMSO, via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Reaction progress should be monitored by a suitable technique like TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 6-Bromobenzofuran Process Miyaura Borylation R1->Process R2 Bis(pinacolato)diboron R2->Process C1 Pd(dppf)Cl₂ (Catalyst) C1->Process C2 KOAc (Base) C2->Process C3 Dioxane (Solvent) C3->Process C4 80-100 °C, Inert Atm. C4->Process Product 2-(Benzofuran-6-YL)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Process->Product

Caption: Workflow for the synthesis of the title compound via Miyaura Borylation.

Role in the Suzuki-Miyaura Catalytic Cycle

Once synthesized, the benzofuran boronate ester is ready for the key cross-coupling step. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organic moiety from the boronate ester (the benzofuran-6-yl group) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic borate species, facilitating the transfer.[6][9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal [Ar'-B(pin)(Base)]⁻ PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is demonstrated in its application as a strategic building block for synthesizing complex molecules with therapeutic potential. The benzofuran core is present in drugs and clinical candidates for various diseases.

Case Study: Synthesis of Glucokinase Activators Compounds containing a benzofuran moiety linked to other heterocyclic systems have been investigated as glucokinase activators for the treatment of type 2 diabetes.[10] The synthesis of such molecules often relies on a Suzuki-Miyaura coupling as the key step to join the benzofuran boronate ester with a halogenated heterocycle (e.g., a substituted pyrazinone or pyridine).

General Reaction Scheme: A halogenated heterocyclic core (Het-X) is coupled with 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to yield the desired benzofuran-substituted heterocyclic product. This strategy allows for the late-stage introduction of the benzofuran unit, enhancing synthetic efficiency and enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[7]

The versatility of this reaction allows for broad functional group tolerance, making it an indispensable tool for constructing the complex architectures often required for potent and selective biological activity.[5][11]

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its stability, reliability in Suzuki-Miyaura cross-coupling reactions, and its capacity to introduce the pharmacologically significant benzofuran motif make it a cornerstone of modern synthetic strategy. This guide has provided the fundamental knowledge, from properties to protocols, intended to equip researchers with the expertise to confidently and effectively leverage this powerful building block in their pursuit of the next generation of therapeutics.

References

  • Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • 4,4,5,5-Tetramethyl-2-(7-methylbenzofuran-2-yl)-1,3,2-dioxaborolane. ChemScene.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Benzofuran, 6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Guidechem.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Tre
  • Three-Step Synthesis of 2-(Diiodomethyl)
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. Sigma-Aldrich.
  • Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. Cheméo.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
  • 4,4,5,5-Tetramethyl-2-(oxolan-3-yl)-1,3,2-dioxaborolane. PubChem.
  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][5][11]oxazin-3(4H)-one. ChemicalBook.

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA)
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Benzofuran, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Angene.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in synthetic organic chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive spectral profile. By dissecting the molecule into its constituent benzofuran and boronic acid pinacol ester moieties, we offer field-proven insights into the causality behind expected spectral features. This guide is intended for researchers, scientists, and drug development professionals, providing not only predictive data but also robust, self-validating protocols for the empirical acquisition and characterization of this compound.

Introduction and Molecular Overview

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Molecular Formula: C₁₄H₁₇BO₃, Molecular Weight: 244.09 g/mol ) is a versatile synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Its utility stems from the stable yet reactive C-B bond, allowing for the facile introduction of the benzofuran-6-yl group into complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its successful application, making a thorough understanding of its spectral data essential.

This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, ¹¹B NMR, IR, and MS data, grounded in the well-documented spectral properties of its structural components: the benzofuran bicyclic system and the tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzofuran ring and a prominent singlet for the methyl groups of the pinacol ester.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H5~7.8 - 8.0dJ ≈ 8.01H
H2~7.6 - 7.7dJ ≈ 2.21H
H4~7.5 - 7.6dJ ≈ 8.01H
H7~7.4 - 7.5s-1H
H3~6.7 - 6.8dJ ≈ 2.21H
-CH₃ (Pinacol)~1.35s-12H

Causality and Interpretation:

  • Aromatic Region (6.7-8.0 ppm): The chemical shifts of the benzofuran protons are influenced by the electron-donating oxygen atom and the electron-withdrawing boronate ester group. Protons H2 and H3 on the furan ring exhibit a characteristic doublet splitting pattern due to their coupling.[2] The protons on the benzene ring (H4, H5, H7) will show shifts typical for a substituted benzene system. H7 is expected to be a singlet as it lacks adjacent protons for coupling.

  • Aliphatic Region (~1.35 ppm): The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, sharp peak integrating to 12 protons.[1][3] This signal is a hallmark of the pinacol boronate ester moiety and is highly diagnostic.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all 14 carbon atoms, although the carbon attached to boron (C6) may be broadened or have a low intensity due to quadrupolar relaxation of the boron nucleus.[4]

Carbon(s) Predicted Chemical Shift (δ, ppm)
C2~145
C7a~155
C3a~128
C5~125
C4~120
C7~115
C3~107
C-Pinacol (quat)~84
-CH₃ (Pinacol)~25
C6Not readily predicted/observed

Causality and Interpretation:

  • Aromatic Carbons (107-155 ppm): The chemical shifts are typical for a benzofuran system.[5] The carbons bonded to oxygen (C2, C7a) will be the most downfield.

  • Pinacol Ester Carbons: The quaternary carbons of the dioxaborolane ring are expected around 84 ppm, and the methyl carbons around 25 ppm, which are highly characteristic signals.[4][6]

Predicted ¹¹B NMR Spectrum (160 MHz, CDCl₃)

¹¹B NMR is crucial for confirming the presence and electronic state of the boron atom.

Nucleus Predicted Chemical Shift (δ, ppm) Line Shape
¹¹B+20 to +35Broad singlet

Causality and Interpretation:

  • Tricoordinate boronic esters, such as this pinacol ester, typically show a broad signal in the +20 to +35 ppm range.[6][7] This distinguishes them from tetracoordinate boronate species, which appear at much higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Expected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2980 - 2850Aliphatic C-H stretch (methyl)Medium to Strong
1620 - 1580Aromatic C=C stretchMedium
1470 - 1450Aromatic C=C stretchMedium
1380 - 1320 Asymmetric B-O stretch Very Strong
1270 - 1200Aryl C-O stretchStrong
1145Symmetric C-O stretch (Pinacol)Strong
850 - 750C-H out-of-plane bend (Aromatic)Strong

Causality and Interpretation:

  • The IR spectrum will be dominated by very strong bands corresponding to the B-O and C-O stretching vibrations of the boronic ester group.[8][9][10] The asymmetric B-O stretch between 1380-1320 cm⁻¹ is particularly diagnostic.[9]

  • Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[11]

  • The presence of the benzofuran ring will be confirmed by aromatic C=C stretching bands and C-H out-of-plane bending vibrations.[12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Data (Electron Ionization - EI):

  • Molecular Ion (M⁺∙): m/z = 244.09

  • Base Peak: Likely m/z 117 or 118, corresponding to the stable benzofuranyl radical cation or benzofuran itself.

m/z Value Predicted Fragment Identity Plausible Fragmentation Pathway
244[C₁₄H₁₇BO₃]⁺∙ (Molecular Ion)Parent molecule
229[M - CH₃]⁺Loss of a methyl radical from the pinacol group
117[C₈H₅O]⁺Cleavage of the C-B bond, loss of the boronate ester
118[C₈H₆O]⁺∙Fragmentation leading to the neutral benzofuran molecule
91[C₇H₇]⁺Tropylium ion from rearrangement of the benzene portion
89[C₇H₅O]⁺Loss of CO from the benzofuranyl cation

Causality and Interpretation:

  • The molecular ion peak at m/z 244 should be observable. Aromatic systems like benzofuran tend to produce prominent molecular ions.[16]

  • The primary fragmentation pathway is expected to be the cleavage of the C-B bond, which is relatively weak compared to the bonds within the aromatic system. This would lead to fragments corresponding to the benzofuran moiety (e.g., m/z 117 or 118) and the pinacol boronate moiety.[17][18][19][20]

  • Further fragmentation of the benzofuran cation could involve the loss of carbon monoxide (CO), a common fragmentation pathway for furan-containing rings, leading to a fragment at m/z 89.[17][18]

Experimental Protocols for Spectral Acquisition

To obtain high-quality, reliable data, adherence to standardized experimental protocols is essential. The following workflows are recommended.

Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., 0.03% TMS). prep1->prep2 prep3 Filter sample into a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Lock, tune, and shim the spectrometer. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans). acq1->acq3 acq4 Acquire ¹¹B spectrum (e.g., 2048 scans). acq1->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 acq3->proc1 acq4->proc1 proc2 Calibrate spectra to TMS (0.00 ppm). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra. proc2->proc3

Caption: Standard workflow for acquiring NMR spectra.

Workflow for FT-IR Spectroscopy

IR_Workflow cluster_ir ATR-FTIR Analysis ir1 Record a background spectrum of the clean ATR crystal. ir2 Place a small amount of solid sample onto the crystal. ir1->ir2 ir3 Apply pressure using the anvil. ir2->ir3 ir4 Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). ir3->ir4 ir5 Perform automatic background subtraction and data analysis. ir4->ir5

Caption: Recommended procedure for ATR-FTIR analysis.

Workflow for Mass Spectrometry

MS_Workflow cluster_ms GC-MS (EI) Analysis ms1 Prepare a dilute solution (e.g., 1 mg/mL in ethyl acetate). ms2 Inject 1 µL into the GC-MS system with an appropriate temperature program. ms1->ms2 ms3 Acquire mass spectrum using Electron Ionization (70 eV). ms2->ms3 ms4 Analyze the total ion chromatogram and the mass spectrum of the compound's peak. ms3->ms4

Caption: General workflow for GC-MS analysis.

Conclusion

This guide provides a robust, predictive framework for the spectral characterization of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The predicted NMR, IR, and MS data, along with the detailed interpretation and standardized acquisition protocols, offer a comprehensive resource for scientists working with this compound. By understanding the expected spectral signatures, researchers can confidently verify the structure and purity of their material, ensuring the integrity and success of subsequent synthetic applications.

References

  • Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 55-68. [Link]

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289-2292. [Link]

  • Al-Majedy, Y. K., et al. (2017). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 22(12), 2097. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Supporting Information for: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Royal Society of Chemistry. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Bailey, S. I., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8219–8226. [Link]

  • ResearchGate. FT-IR Spectra of 1-benzofuran-2-carbohydrazide. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • NIST WebBook. Benzofuran. [Link]

  • SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR]. [Link]

  • Vieira, T. M., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Ilic, N., et al. (2019). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 31(18), 7434-7443. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The Significance of a Boronic Ester 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the family of bor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of a Boronic Ester

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the family of boronic acid pinacol esters, which are indispensable reagents in synthetic chemistry. The benzofuran motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[3] The pinacol boronate group makes it an ideal coupling partner in Suzuki-Miyaura reactions, valued for its stability, ease of handling, and high reactivity.

Chemical Structure:

  • Formula: C₁₄H₁₇BO₃[4]

  • Molecular Weight: 244.09 g/mol [4]

  • CAS Number: 934329-77-8[4]

The solubility of this reagent is paramount. In synthesis, achieving a homogeneous reaction phase is often essential for optimal kinetics and yield. During workup and purification, differential solubility is exploited for extraction and recrystallization. Finally, for analytical purposes, appropriate solvent selection is necessary to prepare solutions for techniques like HPLC and NMR. Understanding and controlling solubility is therefore a cornerstone of its effective application.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.

  • Molecular Polarity: The 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecule possesses a largely non-polar aromatic benzofuran core and a bulky, non-polar tetramethyl (pinacol) group. The oxygen and boron atoms introduce some polarity, but the molecule is predominantly hydrophobic. This structure predicts higher solubility in solvents of low to moderate polarity.

  • Intermolecular Forces: The primary forces at play will be Van der Waals forces (specifically London dispersion forces) due to the large, polarizable electron cloud of the aromatic system. Solvents capable of engaging in these interactions, such as aromatic hydrocarbons (toluene) and ethers (THF, dioxane), are expected to be effective.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors and has weak hydrogen bond acceptors (the oxygen atoms). Therefore, its interaction with protic solvents like methanol or water will be less favorable. Furthermore, the presence of water or alcohols can lead to the hydrolysis of the pinacol ester back to the corresponding boronic acid, which is an important consideration for storage and handling.[5]

  • Comparison to Parent Acid: Boronic acid pinacol esters are characteristically more soluble in organic solvents than their corresponding boronic acids. This is because the pinacol group masks the polar di-hydroxyl functionality of the boronic acid, reducing its propensity for self-association and making it more compatible with organic media. Boronic acids themselves are also prone to dehydration, forming cyclic anhydrides known as boroxines, which further complicates their solubility behavior.[2] The pinacol ester avoids this issue, behaving more like a typical organic compound.[2]

Experimental Determination of Solubility

A reliable method for experimentally determining the solubility of boronic esters is the dynamic (or synthetic) method.[6] This technique involves heating a biphasic mixture of known composition and identifying the temperature at which it becomes a single, clear phase.[7][2]

Detailed Protocol: Dynamic Solubility Measurement

Objective: To determine the temperature at which a known concentration of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane fully dissolves in a chosen solvent.

Materials:

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (high purity)

  • Anhydrous organic solvents (e.g., Toluene, THF, Acetone, Chloroform, Acetonitrile, Methanol, Heptane)

  • Glass vials with precision-seal caps

  • Analytical balance (accuracy ±0.1 mg)

  • Heating block or oil bath with precise temperature control (±0.1 °C)

  • Magnetic stirrer and stir bars

  • Calibrated temperature probe

  • Light source and detector (or visual observation against a contrasting background)

Methodology:

  • Sample Preparation:

    • Using an analytical balance, accurately weigh a specific mass of the boronic ester into a glass vial.

    • Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known mole fraction or concentration.

    • Add a small magnetic stir bar. Seal the vial tightly.

  • Equilibration and Measurement:

    • Place the vial in the heating block/bath on top of the magnetic stirrer.

    • Begin stirring vigorously to ensure the mixture is well-agitated.

    • Start heating the sample at a slow, constant rate (e.g., 0.3-1.0 K/h).[1][2] A slow heating rate is critical to ensure the system remains at thermal equilibrium.

    • Monitor the sample for the disappearance of turbidity. The point at which the last solid particle dissolves and the solution becomes perfectly clear is the solid-liquid equilibrium point. This can be determined visually or more accurately by measuring the intensity of a light beam passing through the sample.

    • Record the temperature at the moment of complete dissolution.

  • Data Collection:

    • Repeat the procedure for several different compositions (mole fractions) of solute and solvent.

    • This will generate a dataset of solubility temperatures for various concentrations.

  • Self-Validation and Trustworthiness:

    • Equilibrium Confirmation: To ensure the observed dissolution temperature is the true equilibrium point, the heating rate can be reduced (e.g., from 1 K/h to 0.3 K/h) for a control sample. If the measured temperature does not significantly change, it confirms that the initial rate was slow enough to approximate equilibrium.[1]

    • Reproducibility: Repeat the measurement for a given composition at least three times to ensure the results are reproducible and to calculate an average and standard deviation.

    • Purity Analysis: The purity of the starting boronic ester should be confirmed (e.g., by HPLC or qNMR) as impurities can significantly affect solubility measurements.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis weigh_solute Accurately weigh boronic ester add_solvent Add precise mass of solvent weigh_solute->add_solvent seal_vial Seal vial with stir bar add_solvent->seal_vial heat_stir Place in heating block with vigorous stirring seal_vial->heat_stir Known Composition (x) slow_heat Heat at slow, constant rate (e.g., 0.5 K/h) heat_stir->slow_heat observe Monitor for disappearance of turbidity slow_heat->observe record_T Record temperature (T) of complete dissolution observe->record_T repeat_exp Repeat for multiple compositions (x) record_T->repeat_exp Data Point (x, T) plot_data Plot T vs. x to create solubility curve repeat_exp->plot_data

Caption: Workflow for Dynamic Solubility Determination.

Solubility Profile: An Exemplary Analysis

While specific data for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is pending experimental determination, the following table provides solubility data for the closely related phenylboronic acid pinacol ester. This serves as a valuable proxy and illustrates how results should be presented. The data generally shows high solubility in ethers and ketones, moderate solubility in chloroalkanes, and very low solubility in hydrocarbons. A similar trend is anticipated for the benzofuran derivative.

Table 1: Illustrative Solubility of Phenylboronic Acid Pinacol Ester in Various Solvents (Note: This data is for an analogous compound and serves as a predictive example.)

SolventSolvent TypePredicted Solubility of Benzofuran AnalogueRationale
Toluene Aromatic HydrocarbonHighGood Van der Waals interactions with the benzofuran ring.
THF Cyclic EtherHighAprotic polar solvent, effective at solvating the ester.
Dioxane Cyclic EtherHighSimilar to THF, a common solvent for Suzuki couplings.
Acetone KetoneHighModerately polar aprotic solvent.
Chloroform ChlorinatedModerateCan solvate the molecule but is less effective than ethers.
Acetonitrile NitrileModeratePolar aprotic solvent, but may be less effective for large hydrophobic molecules.
Methanol Protic AlcoholLow to ModerateRisk of transesterification or hydrolysis; less favorable interactions.
Heptane/Hexane Aliphatic HydrocarbonVery LowNon-polar solvent, poor interaction with the polar ester group.

Practical Applications: A Solvent Selection Guide

The choice of solvent is dictated by the specific application. The solubility profile is key to making an informed decision.

Solvent Selection Framework

G cluster_synthesis Synthesis (e.g., Suzuki Coupling) cluster_purification Purification (Recrystallization) cluster_analysis Analysis (NMR, HPLC) start Define Application syn_sol High Solubility Required (THF, Dioxane, Toluene) start->syn_sol Synthesis pur_sol High Solubility in Solvent 'A' at High T start->pur_sol Purification ana_sol High Solubility at Room Temp (CDCl3, Acetone-d6, DMSO-d6) start->ana_sol Analysis syn_inert Must be Aprotic & Anhydrous syn_sol->syn_inert syn_bp Appropriate Boiling Point syn_inert->syn_bp pur_insol Low Solubility in Solvent 'A' at Low T OR Low Solubility in Anti-Solvent 'B' pur_sol->pur_insol ana_inert Must not interfere with signal ana_sol->ana_inert

Caption: Decision tree for application-specific solvent selection.

  • For Chemical Synthesis: For reactions like Suzuki-Miyaura coupling, solvents that ensure high solubility of all reactants are preferred. Aprotic ethers like THF and 1,4-Dioxane , or aromatic hydrocarbons like Toluene , are excellent first choices. They effectively dissolve the boronic ester and are compatible with common reaction conditions.

  • For Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Alternatively, a solvent/anti-solvent system is used. For this compound, one might dissolve it in a hot solvent like Toluene or Ethyl Acetate and then add a non-polar anti-solvent like Heptane or Hexane to induce crystallization upon cooling.

  • For Analytical Methods: For NMR spectroscopy, deuterated solvents that provide good solubility are required, such as Chloroform-d (CDCl₃) , Acetone-d₆ , or DMSO-d₆ . For HPLC analysis, the mobile phase must be chosen carefully. Given the compound's susceptibility to hydrolysis, using non-aqueous, aprotic diluents for sample preparation is recommended for reversed-phase HPLC.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the 6-YL isomer is not available, data from the 5-YL isomer provides relevant guidance.[9]

  • Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[9] Boronic esters are sensitive to moisture and can hydrolyze over time.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. Based on its molecular structure and data from analogous compounds, it is predicted to be highly soluble in common aprotic organic solvents like THF, dioxane, and toluene, and poorly soluble in aliphatic hydrocarbons. This guide provides both the theoretical foundation to predict its behavior and a detailed, self-validating experimental protocol to quantify it. By applying these principles, researchers can optimize reaction conditions, streamline purification processes, and ensure the reliable application of this versatile chemical building block.

References

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4488–4495.

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.

  • BenchChem (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide. BenchChem.

  • Fisher Scientific (2025). Safety Data Sheet for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%. Fisher Scientific.

  • Li, S., et al. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

  • Morwick, T., et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • Thermo Scientific. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%. Thermo Scientific.

  • Cheerlavancha, R., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 293-300.

  • Fisher Scientific (n.d.). Safety Data Sheet for Benzofuran. Fisher Scientific.

  • TCI Chemicals (2025). Safety Data Sheet for 2,3-Benzofuran. TCI Chemicals.

  • Reddit r/OrganicChemistry (2023). Boronic acids being gooey. Reddit.

  • Guidechem. Benzofuran, 6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Guidechem.

  • PubChem. 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information.

  • ECHEMI (n.d.). 1-BENZOFURAN-6-OL SDS. ECHEMI.

  • Synerzine (2018). Safety Data Sheet for 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-. Synerzine.

  • Grokipedia (n.d.). 6-EAPB. Grokipedia.

  • Wikipedia (n.d.). Substituted benzofuran. Wikipedia.

  • SWGDRUG.org (2013). 6-(2-Aminopropyl)benzofuran. SWGDRUG.org.

  • Technical Disclosure Commons (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons.

  • Chemicalbook (2025). 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][7][6]oxazin-3(4H)-one. Chemicalbook.

  • ChemScene. 4,4,5,5-Tetramethyl-2-(7-methylbenzofuran-2-yl)-1,3,2-dioxaborolane. ChemScene.

Sources

Exploratory

commercial suppliers of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: From Sourcing to Synthetic Application Authored by Senior Application Scientist Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: From Sourcing to Synthetic Application

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern synthetic organic chemistry. The benzofuran motif is a prevalent core in numerous biologically active compounds, making its efficient incorporation a critical focus in medicinal chemistry and drug development.[1][2] This guide offers an in-depth analysis for researchers, scientists, and drug development professionals, covering commercial sourcing, quality control considerations, and a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. The document emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Significance of the Benzofuran Moiety

The benzofuran scaffold is a cornerstone in the architecture of a wide array of pharmacologically active molecules and natural products.[1][2] Its presence is associated with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Furthermore, benzofuran derivatives have shown promise as β-amyloid aggregation inhibitors for the potential treatment of Alzheimer's disease.[3][4] The strategic introduction of this moiety into complex molecules is often pivotal for achieving desired therapeutic effects.

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, serves as a stable and versatile reagent for creating carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction's broad functional group tolerance and mild conditions have established it as an indispensable tool in contemporary organic synthesis.[5]

Commercial Sourcing and Supplier Vetting

The quality of starting materials is paramount to the success and reproducibility of any synthetic endeavor. For 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, several reputable chemical suppliers offer this reagent.

Identified Commercial Suppliers

A survey of the chemical supplier landscape indicates that companies such as BLDpharm and Pharmalego are key providers of benzofuran building blocks, including the target compound.[7][8][9][10] When selecting a supplier, it is crucial to look beyond mere availability and price.

Critical Quality Control Parameters

As a Senior Application Scientist, I stress the importance of a self-validating system for every protocol. This begins with stringent quality control of your starting materials. For boronate esters, this is particularly critical due to their potential for hydrolysis.[11][12]

Table 1: Key Supplier Specifications and Recommended Analytical Verification

ParameterSupplier-Provided Data (Typical)Recommended In-House VerificationRationale
Purity >97% (via HPLC or GC)¹H NMR, ¹³C NMR, LC-MSConfirms structural integrity and identifies organic impurities.
Identity Conforms to structureHigh-Resolution Mass Spectrometry (HRMS)Provides exact mass, confirming elemental composition.
Appearance White to off-white solidVisual InspectionA simple but important first check for degradation.
Moisture Content Not always providedKarl Fischer TitrationBoronate esters are susceptible to hydrolysis; excess water can compromise reactivity.[12]
Residual Solvents Not always provided¹H NMR or GC-HeadspaceEnsures that residual synthesis solvents do not interfere with the reaction.

The labile nature of boronate esters, which can hydrolyze to their corresponding boronic acids, presents analytical challenges.[11][12] Standard reversed-phase HPLC methods can sometimes promote on-column hydrolysis, leading to inaccurate purity assessments.[11][13][14] Therefore, employing non-aqueous or specialized high-pH mobile phases for HPLC analysis can be beneficial.[11] Non-aqueous capillary electrophoresis (NACE) has also emerged as a robust technique for the accurate quantification of boronic esters and their acid impurities.[12]

Application in Suzuki-Miyaura Cross-Coupling: A Validated Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is widely used in both academic and industrial settings.[6] The following protocol for the coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide is based on established methodologies and has been optimized for high efficiency.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The base plays a crucial role in activating the boronate ester for the transmetalation step.[16]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol

This protocol details the coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.

Materials:

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), base (2.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add a brine solution to the mixture.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronate Ester, Base, Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench (Brine) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Pure Biaryl Product I->J Characterize Final Product (NMR, MS)

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent for the synthesis of complex molecules containing the benzofuran core. A thorough understanding of its sourcing, handling, and reactivity is essential for its successful application. By implementing rigorous quality control measures and employing optimized reaction protocols, researchers can confidently and reproducibly incorporate this important structural motif into their drug discovery and development programs. The self-validating nature of the described workflow, from supplier vetting to final product analysis, ensures the integrity and reliability of the experimental outcome.

References

  • Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • BD100885[519054-55-8]2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - BLDpharm - Bulk Product Details.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed.
  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.
  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate.
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF - ResearchGate.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • BLD Pharmatech Co., Limited (Page 324) @ ChemBuyersGuide.com, Inc.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease - PubMed.
  • 4,4,5,5-Tetramethyl-2-(10-phenylnaphtho[2,3-b]benzofuran-1-yl) - BLDpharm.
  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.
  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
  • BLDpharm - Reliable research chemicals supplier.
  • Benzofuran Building Blocks | Manufacturer and Supplier - Pharmalego.

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Foundational

The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Fundamental Reactivity of Benzofuran Boronic Esters

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a cornerstone of numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone of numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Consequently, the development of efficient and versatile methods for the synthesis and functionalization of benzofuran derivatives is of paramount importance in medicinal chemistry and drug discovery.[3][6] Among the various synthetic intermediates, benzofuran boronic esters have emerged as exceptionally valuable building blocks due to their stability, ease of handling, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][7] This guide provides a comprehensive exploration of the fundamental reactivity of benzofuran boronic esters, offering insights into their synthesis, stability, and key transformations, with a focus on the mechanistic rationale behind experimental choices.

The Synthetic Arsenal: Crafting Benzofuran Boronic Esters

The utility of benzofuran boronic esters is predicated on their accessibility. Several robust methods have been developed for their synthesis, each with distinct advantages depending on the desired substitution pattern.

Borylative Cyclization of Alkynes

A powerful strategy for the synthesis of C3-borylated benzofurans involves the borylative cyclization of ortho-alkynylphenols. This approach leverages the inherent reactivity of the alkyne and the directing effect of the ortho-hydroxyl group.

One notable method is the gold-catalyzed alkoxyboration of 2-alkynylphenols.[8][9] This process begins with the deprotonation of the phenol and subsequent trapping with a boron electrophile, such as B-chlorocatecholborane, to form a boric ester intermediate. A gold catalyst then facilitates the cyclization, yielding the 3-borylated benzofuran.[8] The choice of a gold catalyst is crucial as it acts as a carbophilic Lewis acid, activating the alkyne towards nucleophilic attack by the phenoxide.

A metal-free alternative involves the use of boron trichloride (BCl₃) to induce borylative cyclization.[10] This method provides direct access to C3-borylated benzofurans from simple aryl-alkynes bearing an ortho-methoxy or methylthio group. The resulting dichloro(heteroaryl)borane can be used in situ for subsequent reactions or converted to a more stable pinacol boronate ester.[10]

Experimental Protocol: Gold-Catalyzed Oxyboration for 3-Borylated Benzofurans [8]

  • Starting Material Preparation: Synthesize the requisite 2-alkynylphenol via a Sonogashira coupling of a commercially available o-iodophenol and a terminal alkyne.

  • Boric Ester Formation: In a nitrogen-filled glovebox, dissolve the 2-alkynylphenol in an anhydrous solvent such as THF. Add a base (e.g., NaH) to deprotonate the phenol, followed by the addition of B-chlorocatecholborane to form the boric ester intermediate. This step is moisture-sensitive.[8]

  • Cyclization: To the solution of the boric ester, add the gold catalyst, which can be generated in situ from a gold precursor (e.g., IPrAuCl) and a silver salt (e.g., AgTFA).

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and perform an extractive work-up. The crude product can be purified by column chromatography. For enhanced stability, the resulting boronic ester can be converted to a potassium organotrifluoroborate salt or a MIDA boronate ester.[8]

C-H Activation and Borylation

Direct C-H borylation of the benzofuran core represents a highly atom-economical approach to benzofuran boronic esters. Iridium-catalyzed C-H activation has proven to be a particularly effective method for this transformation.[11] The regioselectivity of this reaction is primarily governed by steric factors, often favoring borylation at the less hindered positions. For instance, iridium-catalyzed borylation of benzofuran derivatives can selectively occur at the C2 position.[11]

Conceptual Workflow: Iridium-Catalyzed C-H Borylation

G cluster_0 Catalytic Cycle Benzofuran Benzofuran C-H_Activation C-H Activation Benzofuran->C-H_Activation Ir_Catalyst [Ir(COD)Cl]₂/dtbpy Oxidative_Addition Oxidative Addition of B-B bond Ir_Catalyst->Oxidative_Addition Bpin₂ B₂(pin)₂ Bpin₂->Oxidative_Addition Oxidative_Addition->C-H_Activation Active Ir(III) Boryl Complex Reductive_Elimination Reductive Elimination C-H_Activation->Reductive_Elimination Ir(III) Hydrido Boryl Complex Reductive_Elimination->Ir_Catalyst Regeneration Borylated_Benzofuran Benzofuran Boronic Ester Reductive_Elimination->Borylated_Benzofuran H-Bpin H-Bpin Reductive_Elimination->H-Bpin G cluster_0 BF_Bpin Benzofuran-B(pin) plus1 + BF_Bpin->plus1 Ar_X Ar-X arrow1 Pd Catalyst, Base Ar_X->arrow1 plus1->Ar_X Coupled_Product Benzofuran-Ar arrow1->Coupled_Product

Sources

Protocols & Analytical Methods

Method

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suzuki coupling protocol

An Application Guide to Suzuki-Miyaura Coupling: Protocol for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Introduction: The Strategic Importance of Benzofuran Motifs The benzofuran scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling: Protocol for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Importance of Benzofuran Motifs

The benzofuran scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds that exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of robust and efficient synthetic methods for constructing complex molecules incorporating the benzofuran core is of paramount importance to researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[3][4][5]

This document serves as a detailed application note for the Suzuki-Miyaura coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable pinacol boronic ester, with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive guide to optimizing reaction components, and present a detailed, field-proven experimental protocol.

Mechanistic Core: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for rational troubleshooting and optimization. The process comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) species inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.[7][8]

  • Transmetalation : The organoboron reagent (in our case, the benzofuran boronic ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers the benzofuran group to the Pd(II) center, displacing the halide.[6]

  • Reductive Elimination : The two organic moieties (Ar¹ and the benzofuran group) on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination product Ar¹-Ar² (Product) Trans->product reagents1 Ar¹-X (Aryl Halide) reagents1->OxAdd reagents2 Ar²-B(pin) + Base (Benzofuran Boronic Ester) reagents2->Trans

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura reaction cycle.

Component Selection: A Guide to Optimization

The success of coupling 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the aryl halide coupling partner.

Palladium Catalyst and Ligand System

While simple catalysts like Pd(PPh₃)₄ can be effective, modern Suzuki-Miyaura couplings, especially those involving heteroaryl substrates or challenging aryl chlorides, benefit immensely from the use of specialized ligands.[8][9] Bulky, electron-rich dialkylbiaryl phosphine ligands are often superior as they promote both the oxidative addition and the final reductive elimination steps.[9]

Catalyst/Ligand SystemSubstrate SuitabilityKey Advantages
Pd(PPh₃)₄ Aryl iodides, bromidesCommercially available, simple to use for reactive substrates.[10]
Pd(dppf)Cl₂ Aryl bromides, some chloridesGood general-purpose catalyst, stable and easy to handle.[11]
Pd(OAc)₂ + SPhos/XPhos Aryl chlorides, sterically hindered substrates, heteroaryl couplingsHighly active system, allows for lower catalyst loadings and room temperature reactions.[9][11]
Pd₂(dba)₃ + Buchwald Ligands Broad scope, including challenging substratesVersatile Pd(0) source used with a wide array of specialized phosphine ligands.
The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[6] Its strength and solubility can dramatically influence reaction rate and yield. For heteroaryl boronic esters, which can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), the choice of base is particularly critical.[3]

BaseStrengthCommon Use Case & Rationale
K₂CO₃ / Na₂CO₃ ModerateOften used in aqueous solvent mixtures. Effective for general-purpose couplings.[12][13]
K₃PO₄ StrongHighly effective, often used in anhydrous conditions or with minimal water. Good for less reactive partners.[11]
Cs₂CO₃ StrongStronger base, often provides higher yields for difficult couplings.
CsF WeakUsed for substrates sensitive to strong bases. Minimizes side reactions like protodeboronation.[14]
Solvent Systems

The solvent must solubilize the reagents and catalyst while facilitating the reaction. Protic solvents, particularly water, can accelerate the reaction.[12] Biphasic systems are common and highly effective.

Solvent SystemTypical TemperatureRationale
Dioxane / H₂O 80-100 °CA very common and robust system for a wide range of substrates.[11]
Toluene / H₂O 80-110 °CGood for higher temperature reactions.
DMF / H₂O 100 °CA polar aprotic option that can be effective for certain substrates.[10]
Ethanol / H₂O 80 °C (Reflux)A greener solvent choice that can provide excellent results.[12][13]

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

  • Aryl or Heteroaryl Halide (1.1 - 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine

  • Silica Gel for chromatography

Step-by-Step Procedure
  • Reaction Setup : To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 0.5 mmol of the boronic ester). Degassing the solvent by sparging with argon for 15-20 minutes prior to use is highly recommended.

  • Heating and Monitoring : Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reagent Loading (Flask, Stir Bar) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (Monitor by TLC/LCMS) Solvent->React Workup 5. Cooldown & Quench (H₂O, EtOAc) React->Workup Extract 6. Extraction & Drying Workup->Extract Purify 7. Concentrate & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Sources

Application

Synthesis of Bioactive Benzofuran Derivatives Using Boronic Esters: Application Notes and Protocols

Abstract Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Their therape...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Their therapeutic potential spans from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[1][5][6][7] This guide provides an in-depth exploration of modern synthetic strategies for accessing these valuable scaffolds, with a particular focus on the versatile use of boronic esters. We will delve into the mechanistic underpinnings and practical execution of key palladium- and copper-catalyzed cross-coupling reactions, as well as emerging metal-free alternatives. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and detailed, field-tested protocols to facilitate the synthesis and exploration of novel benzofuran-based therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery.[2][5] Its prevalence in nature and the diverse pharmacological profiles of its derivatives have established it as a critical target for synthetic chemists.[1][8] Natural products containing the benzofuran ring are found in a variety of plant families and exhibit a broad spectrum of biological effects.[5][6] Synthetic benzofuran derivatives have also shown remarkable promise, with some compounds advancing to clinical use, such as the antiarrhythmic drug amiodarone.[5] The continued interest in this scaffold drives the development of innovative and efficient synthetic methodologies to access novel analogues with enhanced therapeutic properties.[2][9]

Strategic Application of Boronic Esters in Benzofuran Synthesis

Boronic acids and their corresponding esters are exceptionally useful reagents in modern organic synthesis, primarily due to their stability, low toxicity, and broad functional group tolerance.[10][11] In the context of benzofuran synthesis, they are key participants in powerful cross-coupling reactions that enable the formation of crucial carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry, celebrated for its reliability and wide substrate scope.[10][11] This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide.[10] For benzofuran synthesis, this can be strategically employed to either construct the benzofuran core itself or to functionalize a pre-existing benzofuran scaffold.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates.

Workflow for Suzuki-Miyaura Coupling in Benzofuran Synthesis:

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis R1 Aryl Halide (e.g., o-iodophenol derivative) Mix Combine Reactants, Pd Catalyst, Ligand, and Base in Solvent R1->Mix R2 Boronic Ester (e.g., alkyne boronic ester) R2->Mix Heat Heat to Reaction Temperature (e.g., 80-100 °C) Mix->Heat Inert Atmosphere Quench Quench Reaction Heat->Quench Monitor by TLC/LC-MS Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Product Benzofuran Product Characterize->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1.1: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-arylbenzofuran derivatives by coupling a 2-halobenzofuran with an arylboronic acid.

Materials:

Reagent/MaterialGradeSupplier
2-BromobenzofuranReagentCommercially Available
Arylboronic AcidReagentCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)CatalystCommercially Available
Triphenylphosphine (PPh₃)LigandCommercially Available
Potassium Carbonate (K₂CO₃)BaseAnhydrous
1,4-DioxaneSolventAnhydrous
WaterSolventDegassed, Deionized

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, specifically aryl-oxygen and aryl-nitrogen bonds.[12][13] This reaction utilizes a copper catalyst to couple an arylboronic acid with an alcohol or an amine, and it can often be performed under mild conditions, open to the air.[12][14] In the synthesis of benzofurans, this reaction is particularly useful for intramolecular cyclization to form the furan ring.

Mechanistic Rationale: The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl species, which then coordinates with the alcohol or amine. A subsequent reductive elimination from a transient copper(III) intermediate furnishes the desired product and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[12][13]

Generalized Chan-Lam Cyclization for Benzofuran Synthesis:

Chan_Lam_Mechanism cluster_reactants Starting Materials cluster_catalytic_cycle Catalytic Cycle A o-Alkynylphenol C3 Coordination with Phenol A->C3 B Arylboronic Acid C2 Aryl-Cu(II) Intermediate B->C2 C1 Cu(II) Catalyst C1->C2 Transmetalation with Boronic Acid C2->C3 Ligand Exchange C4 Intramolecular Cyclization C3->C4 Oxidative Addition/ Reductive Elimination C5 Cu(I) Species C4->C5 Product Release Product Substituted Benzofuran C4->Product C5->C1 Oxidation (Air)

Caption: Catalytic cycle of Chan-Lam coupling.

Protocol 2.2.1: Intramolecular Chan-Lam Cyclization for Benzofuran Synthesis

This protocol outlines a general procedure for the synthesis of substituted benzofurans from o-alkynylphenols and arylboronic acids.

Materials:

Reagent/MaterialGradeSupplier
o-AlkynylphenolReagentSynthesized or Commercially Available
Arylboronic AcidReagentCommercially Available
Copper(II) Acetate (Cu(OAc)₂)CatalystCommercially Available
PyridineBase/LigandAnhydrous
Dichloromethane (DCM)SolventAnhydrous

Procedure:

  • In a round-bottom flask, dissolve the o-alkynylphenol (1.0 mmol) and the arylboronic acid (1.5 mmol) in dichloromethane (10 mL).

  • Add copper(II) acetate (1.2 mmol) and pyridine (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired benzofuran derivative.

Emerging Metal-Free Synthetic Strategies

While transition metal-catalyzed reactions are highly effective, there is a growing interest in developing metal-free synthetic routes to reduce costs and minimize toxic metal residues in the final products.[15][16][17] Several innovative metal-free methods for benzofuran synthesis have been reported, often relying on acid- or base-mediated cyclizations.[17][18]

Brønsted Acid-Catalyzed Cyclization

Brønsted acids can effectively promote the cyclization of appropriately substituted phenols to form benzofuran rings.[17][18] For example, the condensation of phenols with nitrovinyl-substituted indoles in the presence of a strong Brønsted acid can yield benzofuran derivatives.[17]

Protocol 3.1.1: Brønsted Acid-Promoted Synthesis of Benzofurans

Materials:

Reagent/MaterialGradeSupplier
Substituted PhenolReagentCommercially Available
Nitrovinyl-substituted IndoleReagentSynthesized
Methanesulfonic Acid (MsOH)CatalystReagent
Dichloromethane (DCM)SolventAnhydrous

Procedure:

  • To a solution of the substituted phenol (1.0 mmol) in dichloromethane (5 mL), add the nitrovinyl-substituted indole (1.1 mmol).

  • Cool the mixture to 0 °C and slowly add methanesulfonic acid (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Characterization of Synthesized Benzofuran Derivatives

The structural elucidation of the synthesized benzofuran derivatives is crucial to confirm their identity and purity.[19] A combination of spectroscopic techniques is typically employed.

Standard Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Infrared Spectroscopy (IR) Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Melting Point A physical property that can indicate the purity of a solid compound.[20]

Conclusion and Future Perspectives

The synthesis of bioactive benzofuran derivatives remains a vibrant area of research, driven by their immense therapeutic potential. The use of boronic esters in powerful cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides reliable and versatile pathways to a wide range of these important heterocycles. Concurrently, the development of more sustainable, metal-free synthetic methods is expanding the synthetic chemist's toolkit. The protocols detailed in this guide offer a solid foundation for researchers to synthesize and explore novel benzofuran derivatives, ultimately contributing to the discovery of new and improved therapeutic agents.

References

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  • Application Notes and Protocols: Synthesis of Benzofuran Derivatives Incorporating a 2-Hydroxy-3,5-diiodobenzoyl Moiety. Benchchem.
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  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC - NIH.
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Method

Application Notes and Protocols: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a Versatile Building Block for Drug Discovery

Introduction: The Benzofuran Scaffold and the Power of Boronic Esters in Medicinal Chemistry The benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products and clini...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Power of Boronic Esters in Medicinal Chemistry

The benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products and clinically approved drugs.[1][2] Its unique structural and electronic properties confer a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] Consequently, the development of robust and efficient synthetic methodologies to access functionalized benzofuran derivatives is a cornerstone of modern medicinal chemistry.

This guide focuses on 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as (1-Benzofuran-6-yl)boronic acid pinacol ester), a key building block for introducing the benzofuran-6-yl moiety into target molecules. The pinacol boronic ester functionality makes this reagent exceptionally well-suited for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation in pharmaceutical research and development.[6]

Boronic acid pinacol esters offer significant advantages over their corresponding free boronic acids, including enhanced stability to air and moisture, improved solubility in organic solvents, and easier handling and purification.[1] These attributes make them ideal reagents for high-throughput screening and the generation of compound libraries in the quest for new therapeutic agents. The benzofuran-6-yl isomer is of particular importance, as exemplified by the structure of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease, which contains a benzofuran-6-carboxylic acid moiety. This underscores the therapeutic relevance of substitution at the 6-position of the benzofuran core.

These application notes provide a comprehensive overview of the utility of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, complete with a detailed, optimized protocol for its application in Suzuki-Miyaura cross-coupling reactions, troubleshooting guidance, and a discussion of its potential in constructing diverse molecular architectures.

Chemical Properties and Handling

A summary of the key chemical properties for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is provided in the table below.

PropertyValueReference
CAS Number 934329-77-8[1]
Molecular Formula C₁₄H₁₇BO₃[1]
Molecular Weight 244.09 g/mol [1]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity ≥97% (commercially available)[1]

Storage and Handling: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable compound but should be stored in a cool, dry place away from moisture and strong oxidizing agents. As with all boronic esters, it is susceptible to slow hydrolysis over time, particularly in the presence of water. It is recommended to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions to prevent competitive protodeboronation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile transformation allows for the formation of a C-C bond between the benzofuran-6-yl moiety and a variety of organic electrophiles, most commonly aryl, heteroaryl, or vinyl halides and triflates.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps:

  • Oxidative Addition: The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_add R-Pd(II)-X(L)₂ pd0->pd2_add Oxidative Addition pd2_trans R-Pd(II)-Ar(L)₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_trans->product halide R-X (Aryl/Vinyl Halide) halide->pd2_add boronic_ester Ar-B(OR)₂ (Benzofuran-6-yl Boronic Ester) boronic_ester->pd2_trans base Base (e.g., K₂CO₃, Cs₂CO₃) base->pd2_trans Activates Boronic Ester

Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an Aryl Bromide

This protocol provides a robust and optimized starting point for the Suzuki-Miyaura cross-coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble oven-dried reaction vessel under inert atmosphere. start->setup add_solids Add aryl bromide, boronic ester, Pd(OAc)₂, XPhos, and K₃PO₄. setup->add_solids add_solvents Add degassed 1,4-dioxane and water. add_solids->add_solvents reaction Heat reaction mixture (e.g., 80-100 °C) with stirring. add_solvents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temp. Perform aqueous workup (e.g., add water, extract with EtOAc). monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purification end Characterize final product. purification->end

Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), XPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylbenzofuran product.

Rationale for Experimental Choices and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

ParameterRecommended ChoiceRationale & Optimization
Palladium Precatalyst Pd(OAc)₂A common, relatively inexpensive, and effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Other common choices include Pd₂(dba)₃ and Pd(PPh₃)₄.
Ligand XPhosA bulky, electron-rich phosphine ligand from the Buchwald family, known to be highly effective for cross-coupling of heteroaryl boronic esters and aryl chlorides/bromides. Other ligands like SPhos or RuPhos can also be screened for optimal performance.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups. Other bases such as Cs₂CO₃ or K₂CO₃ can also be effective.
Solvent System 1,4-Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. The water is crucial for activating the boronic ester for transmetalation. Toluene or THF can be used as alternative organic solvents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. For less reactive substrates (e.g., aryl chlorides), higher temperatures may be required.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor choice of base or ligand.Use a fresh batch of palladium catalyst; Ensure thorough degassing of solvents; Screen a panel of different ligands and bases.
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents and dry reagents; Minimize reaction time; Use a milder base.
Formation of Homocoupled Byproducts Oxygen contamination leading to oxidative homocoupling of the boronic ester.Maintain a strict inert atmosphere throughout the reaction.

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient method for incorporating the biologically relevant benzofuran-6-yl scaffold into a wide range of molecular architectures. The protocols and guidelines presented here offer a solid foundation for researchers to successfully employ this reagent in the synthesis of novel compounds with therapeutic potential. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like this benzofuran boronic ester will undoubtedly play a pivotal role in accelerating the discovery process.

References

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • PubChem. (n.d.). 2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved January 19, 2026, from [Link]

  • Asif, M. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Hassan, A., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4998. [Link]

  • Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]

  • Siddiqui, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research, 7(8). [Link]

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Application

detailed experimental procedure for Suzuki coupling with 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

An Application Note and Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Introduction: Synthesizing Privileged Heterocyclic Scaffolds The benzofu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: Synthesizing Privileged Heterocyclic Scaffolds

The benzofuran moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl systems.[4][5][6] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[7][8][9]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a representative aryl bromide. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to empower researchers to adapt and troubleshoot their own cross-coupling challenges. The use of the pinacol boronic ester, rather than the corresponding boronic acid, is often advantageous due to its enhanced stability, ease of handling, and reduced propensity for protodeboronation, a common side reaction with heteroaryl boron species.[8][10][11]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][12] Understanding this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][12][13] The base is a critical component, required to activate the boronic ester into a more nucleophilic boronate 'ate' complex, which is essential for the transmetalation step.[7][10][14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiih Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdiih Oxidative Addition pdiir Ar-Pd(II)L₂-HetAr (Diaryl Complex) pdiih->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Product (Ar-HetAr) pdiir->product arx Aryl Halide (Ar-X) arx->pdiih boronate Benzofuran Boronate (HetAr-B(pin)) boronate->pdiir base Base (e.g., K₂CO₃) base->pdiir Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-Bromoanisole

This protocol details a representative reaction. The choice of catalyst, ligand, base, and solvent may require optimization for different aryl halide coupling partners.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane258.122841.11.1
4-Bromoanisole187.041871.01.0
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56350.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane (Anhydrous)-8 mL--
Deionized Water-2 mL--

Causality of Reagent Selection:

  • Aryl Halide: 4-Bromoanisole is chosen as a standard, moderately activated aryl bromide. The reactivity order for halides is generally I > Br > Cl.[5][9] While aryl chlorides are cheaper, they often require more specialized, highly active catalyst systems.[15]

  • Palladium Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and reliable Pd(0) precatalyst that is effective for a broad range of couplings. For more challenging substrates, catalyst systems composed of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior performance.[15][16]

  • Base: Anhydrous potassium carbonate is a moderately strong inorganic base sufficient to promote the formation of the reactive boronate complex without being harsh enough to degrade sensitive functional groups. Aqueous conditions are often beneficial for dissolving the base and facilitating the reaction.[14][17][18]

  • Solvent System: A 4:1 mixture of 1,4-dioxane and water provides a good medium to dissolve both the organic substrates/catalyst and the inorganic base, creating an effective biphasic system for the coupling.[18][19]

Step-by-Step Experimental Procedure

Caption: High-level workflow for the Suzuki-Miyaura coupling experiment.

1. Reaction Setup:

  • To a flame-dried 50 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (284 mg, 1.1 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), under a positive flow of inert gas. Note: Palladium catalysts are air-sensitive, and handling should minimize exposure to oxygen.

2. Solvent Addition and Degassing:

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Maintaining an oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Via syringe, add the anhydrous 1,4-dioxane (8 mL) followed by the deionized water (2 mL).

  • Bubble argon or nitrogen gas gently through the stirred reaction mixture for 15-20 minutes to thoroughly degas the solvent system.

3. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 90 °C.

  • Allow the reaction to stir vigorously for 4-12 hours. The reaction progress should be monitored periodically.

4. Monitoring the Reaction:

  • After 2-3 hours, briefly remove the flask from heat. Carefully take a small aliquot from the reaction mixture using a capillary or syringe and spot it on a Thin-Layer Chromatography (TLC) plate (e.g., silica gel with a fluorescent indicator).

  • Elute the TLC plate with a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexanes).

  • Visualize the spots under a UV lamp (254 nm). The reaction is considered complete upon the disappearance of the limiting reagent (4-bromoanisole).

5. Workup and Extraction:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 20 mL of deionized water and 20 mL of ethyl acetate to the reaction mixture.

  • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.

  • Combine all the organic layers. Wash the combined organic phase with 20 mL of brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate). Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, 6-(4-methoxyphenyl)benzofuran, as a solid.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst was not unduly exposed to air. Consider using a fresh bottle or a more robust precatalyst.

    • Insufficient Degassing: Oxygen can poison the catalyst. Ensure the reaction setup is leak-free and solvents are thoroughly degassed.

    • Poor Base/Solvent Choice: For some substrates, a stronger base like K₃PO₄ or a different solvent system (e.g., Toluene/Ethanol/Water) might be necessary.[14][18]

  • Protodeboronation:

    • This side reaction, where the boronic ester is replaced by a hydrogen atom, is a common issue, especially with electron-deficient or certain heteroaryl boronic esters.[4][11]

    • Mitigation: Use of milder bases (e.g., KF), anhydrous conditions, or faster catalyst systems that promote the desired coupling at a rate significantly faster than decomposition can help.[11][20][21]

  • Homocoupling of Boronic Ester:

    • This side product (benzofuran-benzofuran dimer) can sometimes form. It is often promoted by the presence of oxygen. Rigorous degassing can minimize this pathway.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society (via NIH) URL: [Link]

  • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: Molecules (via NIH) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Source: ResearchGate URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Buchwald Lab, MIT URL: [Link]

  • Title: Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via NIH) URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: The Journal of Organic Chemistry (via NIH) URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Organic Synthesis URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives Source: Arkivoc (via NIH) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (via ScienceOpen) URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Angewandte Chemie (via NIH) URL: [Link]

  • Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL: [Link]

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Method

Application Note: A Guide to the Scale-Up Synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the process development and scale-up of the synthesis of 2-(Benzofuran-6-YL)-4,4...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the process development and scale-up of the synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in medicinal chemistry. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges in reaction kinetics, thermodynamics, mass transfer, and safety. This guide details a robust process centered on the Palladium-catalyzed Miyaura borylation, offering field-proven insights into parameter optimization, impurity control, and purification strategies essential for producing high-quality material in a safe, reproducible, and scalable manner.

Strategic Overview: The Miyaura Borylation Pathway

The synthesis of aryl and heteroaryl boronic esters is a cornerstone of modern cross-coupling chemistry, with the Miyaura borylation being a preferred industrial method due to its high functional group tolerance and operational simplicity.[1][2] The target molecule, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is efficiently synthesized from 6-bromobenzofuran and bis(pinacolato)diboron (B₂pin₂) via a Palladium-catalyzed cross-coupling reaction.

Reaction Scheme: Reaction Scheme for Miyaura Borylation of 6-bromobenzofuran

Caption: General reaction scheme for the Pd-catalyzed Miyaura borylation of 6-bromobenzofuran.

The causality behind this choice of pathway rests on its reliability and the commercial availability of the starting materials. Unlike syntheses requiring organolithium or Grignard reagents, the Miyaura borylation avoids cryogenic temperatures and highly reactive organometallics, which simplifies reactor requirements and enhances the safety profile on a larger scale.[1][3]

The Catalytic Cycle and the Critical Role of the Base

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process involves a Pd(0)/Pd(II) catalytic cycle. A critical consideration is the choice of base. The base, typically a weak one like potassium acetate (KOAc), is not merely a stoichiometric reactant but a crucial controller of selectivity.[3] Its primary role is to facilitate the transmetalation step. Using a strong base can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester product and unreacted 6-bromobenzofuran, leading to the formation of a dimeric bi-benzofuran impurity.[3][4] Therefore, the selection of a mild base is a cornerstone of a successful and high-yielding borylation process.

Process Development and Parameter Optimization

Scaling a reaction requires a systematic evaluation of each component and parameter to ensure the process is robust, economical, and safe.

Raw Material Selection & Rationale
ComponentSelectionRationale & Scale-Up Considerations
Starting Material 6-BromobenzofuranCommercially available. Purity is critical; assess for organometallic-incompatible impurities.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Stable, solid reagent that is easy to handle. While alternatives like tetrahydroxydiboron (BBA) are more atom-economical, B₂pin₂ leads directly to the desired pinacol ester without requiring a subsequent hydrolysis step, simplifying the process.[5][6]
Catalyst System Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable ligand (e.g., XPhos)Pd(dppf)Cl₂ is a reliable, commercially available, and air-stable pre-catalyst effective for a wide range of substrates.[7] For large-scale operations, minimizing catalyst loading is key to reducing costs and easing the burden of palladium removal from the final product.[8] Optimization may involve screening modern Buchwald-type ligands to achieve loadings <0.5 mol%.[8][9]
Base Potassium Acetate (KOAc)KOAc is the industry standard due to its low cost, mild basicity, and ability to suppress the undesired Suzuki coupling side reaction.[3] For improved kinetics at lower temperatures, lipophilic carboxylate bases like potassium 2-ethylhexanoate can be explored.[9][10]
Solvent 1,4-Dioxane or TolueneSelection depends on balancing substrate/reagent solubility, reaction temperature, and downstream processing. Dioxane is an excellent solvent for this chemistry but is a peroxide former and requires careful management. Toluene offers a good safety profile and a suitable boiling point for achieving necessary reaction temperatures.[11]
Critical Process Parameters (CPPs)

Successful scale-up hinges on identifying and controlling the parameters that have the greatest impact on yield and purity.

ParameterRecommended RangeJustification & Impact of Deviation
Temperature 80-110 °CMust be high enough to ensure a reasonable reaction rate but controlled to prevent thermal decomposition of the catalyst or product. An exotherm is not typically expected, but initial scale-up should be monitored.
Catalyst Loading 0.5 - 2.0 mol%Lower loading is economically favorable but may lead to incomplete conversion. Higher loading increases cost and residual palladium levels. Optimization is critical.[8]
Reagent Stoichiometry B₂pin₂: 1.1-1.5 eq.Base: 2.0-3.0 eq.A slight excess of B₂pin₂ drives the reaction to completion. A significant excess of base is required to facilitate the catalytic cycle effectively.
Reaction Time 4 - 24 hoursMonitored by in-process control (IPC) such as HPLC/UPLC. Reaction is complete when <1% of the 6-bromobenzofuran starting material remains.
Inert Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) active catalyst. Oxygen ingress can lead to catalyst death and formation of side products.[5][6]

Scaled Production Workflow and Protocol

The transition from lab to plant requires a meticulously planned workflow. The following diagram illustrates the key unit operations in the scaled-up synthesis.

G cluster_prep I. Reactor Preparation cluster_reaction II. Reaction cluster_workup III. Work-Up & Isolation cluster_purification IV. Purification & Drying prep Reactor Inerting (N2 Purge Cycles) charge Charge Reagents: 1. Solvent, 6-Bromobenzofuran 2. B2pin2, KOAc 3. Catalyst prep->charge heat Heat to Target Temp (e.g., 100 °C) charge->heat monitor Reaction Monitoring (IPC by HPLC/UPLC) heat->monitor cool Cool to RT monitor->cool filter Catalyst Removal (Filtration through Celite®) cool->filter extract Solvent Swap / Extraction filter->extract crystallize Crystallization (e.g., Heptane/EtOAc) extract->crystallize isolate Isolate by Filtration crystallize->isolate dry Vacuum Drying isolate->dry package Final Product Packaging dry->package

Caption: Workflow for the scaled synthesis of 2-(Benzofuran-6-YL)-boronic ester.

Detailed Scale-Up Protocol (Illustrative 1 kg Scale)

Disclaimer: This protocol is a representative guideline and must be adapted and validated for specific equipment and safety protocols at your facility.

Equipment:

  • 50 L glass-lined reactor with overhead stirring, heating/cooling jacket, reflux condenser, and nitrogen inlet/outlet.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Materials:

  • 6-Bromobenzofuran: 1.00 kg (5.08 mol, 1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂): 1.42 kg (5.58 mol, 1.1 eq)

  • Potassium Acetate (KOAc), anhydrous: 1.50 kg (15.2 mol, 3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): 37.2 g (0.051 mol, 0.01 eq)

  • 1,4-Dioxane: 15 L

  • Ethyl Acetate (EtOAc): 10 L

  • Heptane: 20 L

  • Celite®: 500 g

Procedure:

  • Reactor Inerting: Ensure the reactor is clean, dry, and leak-tested. Perform a minimum of three vacuum/nitrogen purge cycles to establish an inert atmosphere.

  • Reagent Charging:

    • Under a positive nitrogen flow, charge 1,4-Dioxane (15 L) to the reactor.

    • Charge 6-bromobenzofuran (1.00 kg), bis(pinacolato)diboron (1.42 kg), and potassium acetate (1.50 kg).

    • Begin agitation to form a slurry.

    • Perform three additional vacuum/nitrogen purge cycles on the slurry to remove any dissolved oxygen.[5]

    • Charge Pd(dppf)Cl₂ (37.2 g).

  • Reaction:

    • Heat the reaction mixture to 100-105 °C and maintain for 8-12 hours.

    • After 8 hours, take an in-process control (IPC) sample. Analyze by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <1% of 6-bromobenzofuran remains.

  • Work-Up and Catalyst Removal:

    • Cool the reaction mixture to 20-25 °C.

    • In a separate vessel, prepare a pad of Celite® (500 g) in a filter.

    • Filter the reaction slurry through the Celite® pad to remove the palladium catalyst and inorganic salts. Wash the reactor and the pad with ethyl acetate (2 x 2 L).

    • Combine the filtrates.

  • Solvent Swap and Crystallization:

    • Charge the combined filtrate to a clean reactor and concentrate under vacuum to a volume of approximately 3-4 L.

    • Add heptane (10 L) to the concentrated solution. The product should begin to precipitate.

    • Heat the slurry to 40-50 °C to dissolve fine particles, then cool slowly to 0-5 °C over 2-3 hours to maximize crystallization.

  • Isolation and Drying:

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold heptane (2 x 2 L).

    • Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Impurity Management and Purification Challenges

Boronic esters are notoriously challenging to purify via standard silica gel chromatography on a large scale due to their propensity for hydrolysis on the acidic silica surface.[12][13]

Common Process Impurities:

  • 6-Bromobenzofuran (Starting Material): Resulting from incomplete conversion.

  • Benzofuran (Protodeborylation): Arises from premature quenching or side reactions.

  • 6,6'-Bibenzofuran (Homocoupling): Caused by a competing Suzuki-Miyaura reaction.[4]

  • Pinacol & Boric Acid: Hydrolysis products of B₂pin₂ and the final product.

The Self-Validating System: Crystallization

Crystallization is the most effective and scalable method for purifying 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[14][15] It is a self-validating technique because the formation of a well-defined crystal lattice inherently excludes impurities. The protocol above utilizes an anti-solvent crystallization, which is robust and reproducible.

Alternative Purification Strategies (If Crystallization Fails):

  • Treated Silica Gel: For chromatographic purification, silica gel can be pre-treated with boric acid to create a less acidic stationary phase, which suppresses on-column hydrolysis of the boronic ester.[13][16]

  • Derivatization: In difficult cases, the crude pinacol ester can be converted to a more stable and crystalline MIDA boronate or trifluoroborate salt for purification, followed by deprotection.[17]

Troubleshooting and Logic Diagram

Even well-designed processes can encounter issues. The following diagram provides a logical approach to diagnosing common problems.

G start IPC Analysis Shows Issue low_conv Low Conversion (<99%) start->low_conv high_imp High Impurity Profile start->high_imp check_temp Verify Reaction Temp low_conv->check_temp Isolate Cause check_cat Catalyst Deactivated? check_temp->check_cat Temp OK sol_temp Action: Increase Temp or Extend Time check_temp->sol_temp Temp Low check_reagents Check Reagent Quality/ Stoichiometry check_cat->check_reagents Catalyst OK sol_cat Cause: O2/H2O Ingress Action: Improve Inerting check_cat->sol_cat Yes sol_reagents Action: Re-evaluate Raw Material Quality check_reagents->sol_reagents Yes homocoupling High Homocoupling? high_imp->homocoupling Isolate Cause protodeborylation High Protodeborylation? homocoupling->protodeborylation No sol_homo Cause: Base too strong or Water present Action: Ensure anhydrous KOAc homocoupling->sol_homo Yes sol_proto Cause: Water present Action: Ensure anhydrous conditions protodeborylation->sol_proto Yes

Caption: Troubleshooting decision tree for the Miyaura borylation scale-up.

References

  • Lyons, A. J., et al. (2022). Scaling up a C–H Borylation: Addressing the Safety Concerns of an Iridium-Catalyzed Process for Multikilo Scale Manufacture. Organic Process Research & Development. [Link][18]

  • Figshare. (2022). Scaling up a C–H Borylation: Addressing the Safety Concerns of an Iridium-Catalyzed Process for Multikilo Scale Manufacture. ACS Figshare. [Link][19]

  • Otsuka, T., et al. (2007). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link][14][20]

  • Al-Mokadem, M., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science. [Link][21][22]

  • Gurung, S. R., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. [Link][5][23]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][17]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link][12]

  • Carbogen Amcis. (2020). Development and Scale-up of a Miyaura Borylation Process. Carbogen Amcis. [Link][1]

  • Scientific Update. (2018). Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron. Scientific Update. [Link][6]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link][8]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link][15]

  • ResearchGate. (2017). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. ResearchGate. [Link][7]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link][3]

  • ResearchGate. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. [Link][10]

  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. Catalysis Consulting. [Link][4]

  • ResearchGate. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link][16]

  • Reddit. (2022). Trouble purifying my boronate ester compound. r/Chempros. [Link][24]

  • de Vries, J. G., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link][9]

  • Song, S-Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate. [Link][25]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link][26]

Sources

Application

Application Notes and Protocols: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science

Introduction: A Versatile Building Block for Advanced Materials 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional organic molecule poised for significant impact in the field of materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional organic molecule poised for significant impact in the field of materials science. This compound synergistically combines the desirable optoelectronic properties of the benzofuran core with the versatile reactivity of a boronic acid pinacol ester. The benzofuran moiety, a rigid and planar heterocyclic system, is a known constituent in high-performance organic semiconductors, offering excellent thermal and environmental stability.[1][2] The pinacol boronate ester serves as a stable, handleable, and efficient precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[3][4][5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in two key areas: the synthesis of novel conjugated polymers for organic electronics and the development of dynamic self-healing materials. Detailed, field-proven protocols are provided to guide the experimental design and execution.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₇BO₃[6]
Molecular Weight 244.09 g/mol [6]
CAS Number 934329-77-8[6]
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)Inferred from Suzuki coupling protocols[4]

Safety and Handling: Organoboron compounds require careful handling to minimize exposure.[7] It is recommended to handle 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes.[7][8] In case of accidental exposure, follow standard laboratory safety protocols.[7] Store the compound in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[7]

Application I: Synthesis of Conjugated Polymers for Organic Electronics

The benzofuran core is an attractive building block for organic semiconductors due to its rigidity, planarity, and inherent light-emitting properties.[1][9] By employing 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions, novel conjugated polymers with tailored optoelectronic properties can be synthesized. These materials have potential applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]

Protocol 1: Synthesis of a Benzofuran-Containing Polymer via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a hypothetical alternating copolymer of benzofuran and fluorene, a common building block in organic electronics.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_conditions Conditions A 2-(Benzofuran-6-YL)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane C Poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(benzofuran-2,6-diyl)] A->C + D Pd(PPh₃)₄ K₂CO₃ (aq) Toluene/H₂O Reflux B 2,7-Dibromo-9,9-dioctylfluorene B->C

A conceptual reaction scheme for the Suzuki-Miyaura polymerization.

Materials:

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Deionized Water (degassed)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Inert Atmosphere: Assemble a flame-dried three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 2,7-Dibromo-9,9-dioctylfluorene, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the reagents. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and thoroughly degas it by bubbling with inert gas for at least 30 minutes. Add the degassed K₂CO₃ solution to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The choice of refluxing is to ensure sufficient energy for the catalytic cycle to proceed efficiently.[10] Monitor the reaction progress by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gel permeation chromatography (GPC) to observe the consumption of monomers and the growth of the polymer chain.

  • Work-up and Purification: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitation: Slowly add the concentrated polymer solution to a large volume of vigorously stirred methanol to precipitate the polymer. The non-polar polymer is insoluble in the polar methanol, leading to its precipitation.

  • Collection and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any residual monomers and catalyst byproducts, and dry it under vacuum at a moderate temperature (e.g., 60 °C) overnight.

Application II: Development of Self-Healing Materials

The dynamic nature of boronic ester bonds allows for the creation of materials that can self-heal after damage.[11][12] The reversible formation and cleavage of the boronic ester linkage in response to stimuli like water or changes in pH is the key mechanism behind this property.[11][13] 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be incorporated into polymer networks to introduce these dynamic crosslinks.

Protocol 2: Preparation of a Self-Healing Hydrogel

This protocol describes the preparation of a simple, self-healing hydrogel by crosslinking a diol-containing polymer with the boronic acid derived from 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Conceptual Workflow:

G A Hydrolysis of Pinacol Ester 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane B Benzofuran-6-ylboronic acid A->B H₂O / pH adjustment D Cross-linking (Boronic Ester Formation) B->D C Poly(vinyl alcohol) (PVA) C->D E Self-Healing Hydrogel D->E

Workflow for the formation of a self-healing hydrogel.

Materials:

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Poly(vinyl alcohol) (PVA), high molecular weight

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to deionized water while stirring. Heat the mixture to 90 °C with continuous stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

  • Boronic Acid Formation (In-situ): In a separate beaker, dissolve 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a minimal amount of a water-miscible organic solvent (e.g., a few drops of ethanol) before adding it to a specific volume of deionized water. The pinacol ester will hydrolyze to the corresponding boronic acid in the aqueous environment. Adjust the pH of this solution to be slightly basic (pH ~ 8-9) using the 1 M NaOH solution. A basic pH facilitates the formation of the boronate ester crosslinks.[13]

  • Hydrogel Formation: Add the benzofuran boronic acid solution to the PVA solution with gentle stirring. The formation of a viscous gel should be observed as the boronic acid moieties crosslink the diol units on the PVA chains.

  • Self-Healing Demonstration:

    • Cut the prepared hydrogel into two separate pieces with a scalpel.

    • Gently press the two cut surfaces together.

    • Allow the pieces to remain in contact at room temperature. The dynamic and reversible nature of the boronate ester bonds will allow for the reformation of crosslinks across the interface, leading to the healing of the cut.[11] The healing process can be monitored visually and by gently testing the mechanical integrity of the healed gel over time.

Conclusion

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a highly promising and versatile building block for the next generation of advanced materials. Its unique combination of a photoactive benzofuran core and a synthetically adaptable boronate ester group opens up a vast design space for materials scientists. The protocols detailed herein provide a solid foundation for the exploration of this compound in the creation of novel conjugated polymers for organic electronics and innovative self-healing materials. The continued investigation into the full potential of this and similar molecules will undoubtedly lead to significant advancements in materials science and technology.

References

  • ACS Publications. (n.d.). N-Coordinated Organoboron in Polymer Synthesis and Material Science. Retrieved from [Link]

  • Journal of Materials Chemistry A. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Retrieved from [Link]

  • Login, R. B. (n.d.). New Boronate Monomers and Polymers. rloginconsulting.com. Retrieved from [Link]

  • PubMed. (2024). A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • PubMed. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (2025). Developments of Furan and Benzodifuran Semiconductors for Organic Photovoltaics. Retrieved from [Link]

  • RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Retrieved from [Link]

  • PubChem. (n.d.). 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as Benzofuran-6-Bpin). This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as Benzofuran-6-Bpin). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] As a Senior Application Scientist, I've seen firsthand how the purity of this reagent is paramount to achieving high yields and reproducible results. This document synthesizes field-proven insights and established protocols to help you navigate the common purification challenges associated with this molecule.

Part A: Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the purification of Benzofuran-6-Bpin. The question-and-answer format is designed to help you quickly diagnose a problem and implement a robust solution.

Issue 1: My product is streaking badly on a standard silica gel TLC plate, and I'm getting low recovery from my flash column.

Q: What is causing this strong retention and product loss on silica gel?

A: This is a classic problem when purifying boronic acid pinacol esters (Bpin esters) on standard silica gel. There are two primary causes rooted in the chemistry of the stationary phase and your compound:

  • Lewis Acid-Base Interaction: The boron atom in your Bpin ester is Lewis acidic. The surface of silica gel is covered with silanol groups (Si-OH), which are Lewis basic. This interaction leads to strong, often irreversible, adsorption of your compound onto the silica, resulting in streaking on TLC and significant material loss on a column.[2]

  • On-Column Hydrolysis: Standard silica gel is inherently acidic and can hold residual water. These conditions can promote the hydrolysis of the pinacol ester back to the more polar 2-(Benzofuran-6-YL)boronic acid.[2][3] This newly formed boronic acid will have a much higher affinity for the silica and will not elute with typical non-polar solvent systems, further contributing to low recovery.

Solutions:

  • Primary Recommendation: Use an Alternative Stationary Phase. For many Bpin esters, particularly those that are less polar, neutral alumina is an excellent alternative to silica gel.[2][4] It lacks the acidic silanol groups responsible for the issues described above.

  • Secondary Recommendation: Deactivate the Silica Gel. If you must use silica, you can passivate the active silanol sites.

    • Base Treatment: Prepare your column slurry in the eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v).[2] This will cap the acidic sites. However, be mindful that this can affect the purification of base-sensitive compounds.

    • Boric Acid Impregnation: A more elegant solution is to use boric acid-treated silica gel. The boric acid effectively competes for the active sites on the silica surface, preventing your Bpin ester from binding strongly.[2] This method significantly improves recovery and chromatographic peak shape.

This protocol is adapted from established methods for improving the chromatography of boronic esters.[2]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol & Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.

  • Slurry: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Agitation: Gently agitate or swirl the slurry for 1 hour at room temperature to ensure complete impregnation.

  • Filtration: Remove the solvent by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica) to remove any excess, unbound boric acid.

  • Drying: Dry the silica gel completely under vacuum (e.g., at 60°C for 1.5-2 hours) until it becomes a fine, free-flowing powder. It is now ready for use.

Issue 2: My final product NMR shows contamination with 2-(Benzofuran-6-YL)boronic acid, even after chromatography.

Q: How can I prevent the hydrolysis of my Bpin ester during workup and purification?

A: The pinacol ester is a protecting group for the boronic acid, but its stability is not absolute. The B-O bonds are susceptible to cleavage by water, particularly under acidic or basic conditions.[3][5]

Solutions:

  • Anhydrous Conditions: Ensure all solvents used during workup and chromatography are rigorously dry. If the compound is particularly sensitive, performing the purification under an inert atmosphere (Nitrogen or Argon) can be beneficial.[2]

  • Minimize Aqueous Contact: During the workup, minimize the time your organic layer is in contact with aqueous solutions. Use a saturated sodium chloride solution (brine) for the final wash to efficiently remove bulk water from the organic phase before adding a drying agent like Na₂SO₄ or MgSO₄.

  • Avoid Acidic/Basic Extremes: If your reaction workup requires an acid or base wash, perform it quickly and at low temperatures to minimize the rate of hydrolysis.

  • Optimize Chromatography: Use the methods described in Issue 1 (neutral alumina or treated silica) to prevent on-column hydrolysis.

Issue 3: I am struggling to separate my product from non-polar byproducts, such as unreacted starting materials or bis(pinacolato)diboron (B₂pin₂).

Q: What is the best strategy when standard chromatography fails to provide adequate separation?

A: When impurities have very similar polarity to your desired product, chromatographic separation can be challenging. In these cases, a chemical purification (derivatization) is often the most effective strategy. You can temporarily convert your Bpin ester into a derivative with drastically different physical properties (like solubility), allowing for easy separation.

Solution: Purification via Diethanolamine (DEA) Adduct.

Boronic acids and their esters react with diethanolamine to form stable, crystalline tetracoordinate boron complexes.[6] These adducts are often highly crystalline and will precipitate from non-polar organic solvents, leaving the non-polar impurities behind in the solution. The adduct can then be easily converted back to the boronic acid or ester.

This protocol leverages the reversible reaction between Bpin esters and diethanolamine.[7]

Materials:

  • Crude Benzofuran-6-Bpin

  • A suitable non-polar solvent (e.g., Diethyl ether, Hexanes)

  • Diethanolamine (DEA)

  • Aqueous HCl (e.g., 1M)

  • Ethyl acetate or another extraction solvent

Procedure:

  • Dissolution: Dissolve the crude Bpin ester in a minimal amount of a suitable solvent like diethyl ether.

  • Adduct Formation: Add diethanolamine (1.0 - 1.1 equivalents) dropwise while stirring.

  • Precipitation: A white crystalline precipitate of the DEA adduct should form. Continue stirring the slurry for 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold hexanes) to remove any remaining soluble impurities.

  • Hydrolysis (Regeneration): To recover your compound as the boronic acid, suspend the DEA adduct in a biphasic mixture of ethyl acetate and aqueous HCl. Stir until the solid dissolves completely. The adduct will hydrolyze, releasing the boronic acid into the organic layer and the protonated DEA into the aqueous layer. Separate the layers, wash the organic layer, dry, and concentrate to obtain the pure boronic acid, which can be re-esterified if needed.

The following diagram outlines a decision-making process for purifying your Benzofuran-6-Bpin.

G start Crude Benzofuran-6-Bpin is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization or Trituration is_solid->recrystallize Yes chromatography Purify by Column Chromatography is_solid->chromatography No (Oil) is_pure_recryst Is it pure? recrystallize->is_pure_recryst is_pure_recryst->chromatography No end_product Pure Product is_pure_recryst->end_product Yes tlc_check Does it streak on silica TLC? chromatography->tlc_check use_special_silica Use Neutral Alumina or Boric Acid-Treated Silica tlc_check->use_special_silica Yes use_standard_silica Use Standard Silica Gel (Hexanes/EtOAc gradient) tlc_check->use_standard_silica No is_pure_chrom Separation achieved? use_special_silica->is_pure_chrom use_standard_silica->is_pure_chrom derivatize Purify via Derivatization (e.g., DEA Adduct) is_pure_chrom->derivatize No is_pure_chrom->end_product Yes derivatize->end_product

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Part B: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Benzofuran-6-Bpin?

A1: The impurity profile depends heavily on the synthetic route (e.g., Miyaura borylation). However, common impurities generally include:

  • Unreacted Starting Materials: For example, the corresponding aryl halide (e.g., 6-bromobenzofuran).

  • Homocoupled Byproducts: This can include the homocoupling of the aryl halide or the boronic ester, especially if oxygen is not rigorously excluded from the reaction.[8][9]

  • Reagents: Excess bis(pinacolato)diboron (B₂pin₂) is a very common impurity.

  • Hydrolysis Product: The corresponding 2-(Benzofuran-6-YL)boronic acid is frequently observed due to exposure to water during workup.[2]

ImpurityTypical ¹H NMR SignalPurification Challenge
Bis(pinacolato)diboron (B₂pin₂)Singlet at ~1.2-1.3 ppmVery non-polar, can co-elute with product in non-polar eluents.
6-BromobenzofuranAromatic signals, no Bpin methyl signalGenerally separable by standard chromatography.
2-(Benzofuran-6-YL)boronic acidAbsence of Bpin methyl signal, often broader aromatic peaks. B-OH may be visible.Very polar, will stick to baseline on silica gel.

Q2: Can I use my crude Benzofuran-6-Bpin directly in a Suzuki coupling reaction without purification?

A2: In some cases, yes. If the primary impurities are inorganic salts and the palladium catalyst from the borylation step, a simple filtration through a plug of Celite or silica gel may be sufficient.[2] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction. Excess B₂pin₂ or unreacted aryl halides can interfere with the stoichiometry and kinetics of your Suzuki coupling. It is generally recommended to use purified material for optimal and reproducible results.

Q3: My compound is not UV-active. How can I monitor the purification by TLC?

A3: If your compound lacks a strong UV chromophore, you will need to use a chemical stain to visualize your TLC plates. For boronic esters, two common and effective stains are:

  • Potassium Permanganate (KMnO₄): This stain reacts with most organic compounds and will show your product as a yellow/white spot on a purple background.

  • p-Anisaldehyde: This stain, after gentle heating, can produce colored spots for a wide variety of functional groups.

Q4: What are the ideal storage conditions for purified Benzofuran-6-Bpin?

A4: To ensure long-term stability and prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen), protected from light, and kept in a refrigerator or freezer. The primary goal is to prevent hydrolysis by excluding moisture.[10]

References

  • Wikipedia. Boronic acid. [Link]

  • Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • National Center for Biotechnology Information. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. Purification of boronic acids? : r/chemistry. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. [Link]

  • Google Patents. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Pharmaffiliates. Benzofuran-impurities. [Link]

  • ResearchGate. How to purify boronate esters?. [Link]

  • National Center for Biotechnology Information. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. [Link]

  • PubChem. 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

  • Technical Disclosure Commons. Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

  • Google Patents.
  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Office of Justice Programs. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. [Link]

  • Technical Disclosure Commons. Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

  • PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Microgram Journal. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]

  • Inveniolife. List of Impurities - JAN-2021. [Link]

Sources

Optimization

identifying common side reactions of benzofuran boronic esters

Welcome to the technical support resource for researchers working with benzofuran boronic esters. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with benzofuran boronic esters. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the synthesis, purification, and application of these valuable reagents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low yields and recovery of starting material? This could be protodeboronation.

Question: I'm performing a Suzuki-Miyaura coupling with a benzofuran-2-boronic ester, but my yields are consistently low. My main recovered byproduct is just the unsubstituted benzofuran. What is happening?

Answer:

This is a classic and frequent issue identified as protodeboronation (or protodeborylation). It is a non-productive side reaction where the carbon-boron bond of your ester is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile and reverting it to the parent benzofuran.[1]

Protodeboronation is essentially the protonolysis of the C-B bond and its propensity is highly dependent on your reaction conditions.[1] The presence of a proton source (often water, even in trace amounts) is the primary culprit. The reaction can be catalyzed by acids, bases, or even certain metal catalysts. The specific pathway can vary, but a general understanding is that the reaction pH is a critical factor in determining the mechanism and rate of this unwanted reaction.[1][2] For instance, under aqueous basic conditions common for Suzuki couplings, the boronic ester can hydrolyze to a boronate anion, which may then be susceptible to protonolysis.

To minimize protodeboronation, you must meticulously control the reaction environment.

Key Experimental Choices & Their Rationale:

  • Reagent & Solvent Purity:

    • Protocol: Use anhydrous solvents and ensure all reagents are dry. If your reaction tolerates it, consider adding molecular sieves.

    • Causality: Minimizing the primary proton source (water) directly inhibits the protonolysis reaction. Even reactions that use aqueous bases benefit from starting with anhydrous organic solvents to control the water content precisely.

  • Atmosphere Control:

    • Protocol: Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the experiment.[3]

    • Causality: While primarily aimed at preventing oxidation of the palladium catalyst, removing dissolved oxygen also helps prevent side reactions that can alter the catalyst's state and indirectly promote pathways leading to protodeboronation.[3]

  • Choice of Base & Conditions:

    • Protocol: Consider using non-aqueous or milder bases. For example, potassium fluoride (KF) can be effective and is less hydrolytically aggressive than strong aqueous bases like NaOH or K₂CO₃.[4] Running the reaction under anhydrous conditions with a base like K₃PO₄ is also a common strategy.

    • Causality: The choice of base directly influences the pH and the speciation of the boronic ester in solution.[1][2] By avoiding excessively harsh aqueous basic conditions, you can suppress the formation of intermediates that are particularly prone to protonolysis.

  • Derivative Stabilization:

    • Protocol: If protodeboronation remains a persistent issue, convert your benzofuran boronic acid/ester to a more stable derivative before the coupling reaction. The most common and effective are potassium trifluoroborate salts (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronate esters.[1]

    • Causality: These derivatives offer enhanced stability. They act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive species low, thereby minimizing the rate of the undesired protodeboronation side reaction.[1] Diethanolamine (DEA) adducts are another cost-effective option for stabilizing boronic acids, which can be easily isolated and stored.[5]

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Troubleshooting & Mitigation Strategies cluster_3 Expected Outcome Problem Low Yield & Unsubstituted Benzofuran Recovered Cause Protodeboronation Problem->Cause Diagnosis Solvent Use Anhydrous Solvents Cause->Solvent Leads to Atmosphere Degas & Use Inert Gas Cause->Atmosphere Leads to Base Select Milder/Anhydrous Base (e.g., KF, K3PO4) Cause->Base Leads to Derivative Convert to Stable Derivative (MIDA ester, -BF3K salt) Cause->Derivative Leads to Outcome Improved Yield of Coupled Product Solvent->Outcome Implementation Atmosphere->Outcome Implementation Base->Outcome Implementation Derivative->Outcome Implementation

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxabor...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered when using this specific heteroaromatic boronic ester. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you enhance your reaction yields and achieve your synthetic goals.

The benzofuran motif is a critical structural feature in numerous pharmacologically active compounds, making its efficient incorporation into target molecules a key focus in medicinal chemistry.[1][2] The Suzuki-Miyaura reaction stands as a powerful and versatile method for forging carbon-carbon bonds, and the use of boronic esters like the pinacol derivative of benzofuran-6-boronic acid offers advantages in terms of stability and handling.[3][4] However, the unique electronic properties of heteroaromatic systems can present specific challenges. This guide will walk you through diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and initial hurdles faced by researchers.

Q1: My reaction shows very low to no conversion. What are the first things I should check?

A1: When a Suzuki reaction fails to proceed, it's crucial to systematically evaluate the fundamental components of the reaction. Start by verifying the integrity of your reagents and the reaction setup. Key initial checkpoints include:

  • Catalyst Activity: Ensure your palladium catalyst has not been deactivated. Improper storage or exposure to oxygen can render it ineffective.[5]

  • Reagent Quality: The boronic ester should be of high purity.[6] Impurities can inhibit the catalytic cycle. Similarly, confirm the purity and integrity of your coupling partner (aryl halide or triflate).

  • Solvent and Base Degassing: Oxygen is a known inhibitor of the palladium catalyst.[5] Ensure that your solvents and aqueous base solutions have been thoroughly degassed with an inert gas like argon or nitrogen.

  • Base Selection: The choice and amount of base are critical.[7][8] An inappropriate base can fail to activate the boronic ester for transmetalation.

Q2: I'm observing a significant amount of a side product that appears to be the protonated benzofuran (benzofuran itself). What is happening and how can I prevent it?

A2: This side product is the result of protodeboronation , a common challenge with heteroaryl boronic acids and their esters.[9][10] This process involves the cleavage of the C-B bond and its replacement with a C-H bond. It is often competitive with the desired cross-coupling reaction.

To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can facilitate protodeboronation. Employing anhydrous solvents and bases can suppress this side reaction.[11][12]

  • Select the Right Base: Strong aqueous bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[13][14]

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation.[10] Monitor your reaction closely and stop it once the starting material is consumed.

Q3: My purification is difficult due to the formation of homocoupled products (dimers of the benzofuran boronic ester or the coupling partner). How can I reduce these impurities?

A3: Homocoupling is another common side reaction in Suzuki couplings. It can arise from reactions involving the palladium catalyst. To mitigate this:

  • Ligand Selection: The choice of phosphine ligand can significantly influence the rates of the desired catalytic cycle versus side reactions. Bulky, electron-rich ligands often improve selectivity.[15][16]

  • Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of the boronic ester can sometimes lead to its homocoupling. A common starting point is a slight excess (1.1-1.5 equivalents) of the boronic ester.

  • Temperature Control: Lowering the reaction temperature may help to reduce the rate of homocoupling relative to the cross-coupling reaction.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common issues and systematic approaches to resolving them.

Issue 1: Low or No Product Yield

A lack of product formation is the most common and frustrating issue. The following workflow can help you diagnose and solve the problem.

G cluster_0 Troubleshooting Low Yield start Low/No Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check Step 1 setup_check Check Reaction Setup (Inert Atmosphere, Degassing) reagent_check->setup_check Step 2 condition_check Review Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) setup_check->condition_check Step 3 optimize_catalyst Screen Different Pd Catalysts & Ligands condition_check->optimize_catalyst If still low yield success Improved Yield condition_check->success If successful optimize_base Screen Different Bases optimize_catalyst->optimize_base Iterate optimize_solvent Screen Different Solvents optimize_base->optimize_solvent Iterate optimize_solvent->success Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

1.1. Catalyst and Ligand System

The choice of palladium source and phosphine ligand is paramount for the successful coupling of heteroaromatic substrates.

  • Causality: The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps of the catalytic cycle.[16][17] For electron-rich heterocycles like benzofuran, ligands that promote rapid oxidative addition can be beneficial.[10]

  • Troubleshooting Protocol:

    • Initial Screening: If using a standard catalyst like Pd(PPh₃)₄ fails, consider screening a panel of catalysts and ligands.

    • Recommended Ligands: For benzofuran derivatives, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf have shown success in similar systems.[1][18]

    • Precatalyst Stability: Consider using more stable and user-friendly palladium precatalysts, which are often air- and moisture-stable.

Catalyst/Ligand System Typical Substrates Key Advantages
Pd(PPh₃)₄General purposeWidely available, but can be slow for challenging substrates.
Pd₂(dba)₃ / SPhos or XPhosHeteroaryl chlorides, bromidesHigh activity, good for sterically hindered substrates.[13]
[Pd(η³-C₃H₅)Cl]₂ / XPhosBenzofuran derivativesEfficient for various nucleophiles.[1]
Pd(dppf)Cl₂General heteroaromaticsGood balance of activity and stability.[4]
1.2. Base Selection and Its Impact

The base plays a crucial role in the transmetalation step, but its strength and nature can also influence side reactions.[7][8]

  • Causality: The base activates the boronic ester by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[19] However, strong bases can also promote undesired side reactions like protodeboronation.[9][14]

  • Troubleshooting Protocol:

    • Base Screening: If you suspect base-related issues, screen a variety of inorganic bases with different strengths.

    • Anhydrous Conditions: For sensitive substrates prone to protodeboronation, consider using an anhydrous base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent.[12][20]

Base Strength Common Solvent System Notes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA good starting point for many Suzuki reactions.[21][22]
Cs₂CO₃StrongDioxane/H₂O, THF/H₂OOften effective but can promote protodeboronation.[23]
K₃PO₄ModerateDioxane/H₂O, Toluene/H₂OA milder alternative to carbonates, can be beneficial for sensitive substrates.[23][24]
CsFWeakIsopropanolEffective in minimizing protodeboronation of heteroaryl boronic acids.[13]
1.3. Solvent Effects

The solvent system can influence reaction rates and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[25][26]

  • Causality: The polarity of the solvent can impact the various steps of the catalytic cycle.[25] Biphasic systems, often involving water, are common, but anhydrous conditions can be advantageous for preventing protodeboronation.[11]

  • Troubleshooting Protocol:

    • Solvent Screening: If solubility is an issue or if protodeboronation is prevalent, consider screening different solvent systems.

    • Degassing: Always ensure your chosen solvent is thoroughly degassed prior to use to prevent catalyst oxidation.[5]

Solvent System Typical Temperature Key Considerations
1,4-Dioxane / H₂O80-100 °CA very common and effective system for a wide range of substrates.[24][27]
Toluene / H₂O80-110 °CGood for substrates that may be less stable in dioxane.
Acetonitrile (MeCN)80 °CA polar aprotic solvent that can be effective in certain cases.[1]
Isopropanol80 °CCan be used with milder bases like CsF to suppress side reactions.[13]
Issue 2: Protodeboronation and Other Side Reactions

Minimizing side reactions is key to improving yield and simplifying purification.

G cluster_1 Minimizing Side Reactions start Side Reactions Observed (e.g., Protodeboronation) anhydrous Switch to Anhydrous Conditions start->anhydrous Strategy 1 milder_base Use Milder Base (e.g., K₃PO₄, CsF) start->milder_base Strategy 2 shorter_time Reduce Reaction Time start->shorter_time Strategy 3 ligand_tuning Optimize Ligand start->ligand_tuning Strategy 4 success Reduced Side Products anhydrous->success milder_base->success shorter_time->success ligand_tuning->success

Caption: Strategies for minimizing common side reactions in Suzuki couplings.

2.1. Combating Protodeboronation

As mentioned in the FAQs, protodeboronation is a significant challenge with heteroaryl boronic esters.[9][10]

  • Experimental Protocol for Minimizing Protodeboronation:

    • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the palladium catalyst (e.g., 2 mol % Pd(OAc)₂), and the ligand (e.g., 4 mol % SPhos).

    • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

    • Reagent Addition: Add anhydrous base (e.g., 2.0 equiv. of CsF) and degassed anhydrous solvent (e.g., isopropanol) via syringe.

    • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine. Dry the organic layer and concentrate under reduced pressure.[2]

2.2. Purification Strategies

If side products are still present, effective purification is essential.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying Suzuki coupling products.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be a useful purification step.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting.

G pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' L_n pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Sources

Optimization

troubleshooting failed Suzuki coupling with 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for the Suzuki-Miyaura coupling, focusing on the challenges presented by 2-...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for the Suzuki-Miyaura coupling, focusing on the challenges presented by 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As Senior Application Scientists, we move beyond generic advice to offer a diagnostic, in-depth resource grounded in mechanistic principles and field-proven strategies.

Introduction: The Nuances of Heteroaromatic Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, celebrated for its versatility in forming C-C bonds.[1][2] However, its application to electron-rich, Lewis-basic heteroaromatic substrates like benzofuran derivatives introduces specific challenges. Issues such as low conversion, catalyst deactivation, and the prevalent side reaction of protodeboronation can impede success.[3][4] This guide is structured to help you systematically diagnose and resolve these common failure modes.

Q1: My reaction shows low to no conversion, with only starting materials recovered. What are the primary factors to investigate?

A1: This is a common starting point for troubleshooting and usually points to a fundamental issue with one of the core reaction components or conditions. A systematic check is the most efficient approach.

1. Catalyst System Integrity:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a step that can sometimes fail.[5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that activates reliably under mild conditions.[6][7]

  • Ligand Choice: For an electron-rich heterocycle like benzofuran, standard ligands like triphenylphosphine (PPh₃) may be inadequate. The oxidative addition step can be challenging. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential to promote this key step and subsequent reductive elimination.[5][7]

2. Reaction Atmosphere (Oxygen Contamination):

  • The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen.[5] Inadequate degassing of solvents and failure to maintain an inert (nitrogen or argon) atmosphere are frequent causes of reaction failure. Oxygen can oxidize the active catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic ester.

  • Protocol: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas for at least 30-60 minutes.

3. Reagent Quality and Stoichiometry:

  • Boronic Ester Quality: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time, especially if exposed to moisture. Confirm the purity of your 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Base Quality: The base is not just a passive reagent. Ensure it is dry and finely powdered, as its solubility and surface area can significantly impact the reaction rate. Some bases, like K₃PO₄, can be hygroscopic.

4. Solvent and Solubility:

  • All reactants must be sufficiently soluble at the reaction temperature for the coupling to proceed. If your aryl halide or boronic ester has poor solubility in the chosen solvent, the reaction will be slow or fail entirely.[8][9] Consider screening alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[10]

Below is a workflow to guide your initial troubleshooting efforts.

G start Reaction Failure: Low/No Conversion check_catalyst 1. Verify Catalyst System - Use reliable precatalyst? - Ligand appropriate for heterocycle? start->check_catalyst check_atmosphere 2. Check Inert Atmosphere - Solvents fully degassed? - System sealed under N2/Ar? check_catalyst->check_atmosphere If Yes fix_catalyst Action: - Switch to Buchwald precatalyst - Screen bulky, e--rich ligands check_catalyst->fix_catalyst If No check_reagents 3. Assess Reagents - Boronic ester pure? - Base dry and powdered? check_atmosphere->check_reagents If Yes fix_atmosphere Action: - Re-degas solvents (3x FPT) - Purge system with inert gas check_atmosphere->fix_atmosphere If No check_solubility 4. Evaluate Solubility - All components soluble? check_reagents->check_solubility If Yes fix_reagents Action: - Use fresh, pure reagents - Grind base before use check_reagents->fix_reagents If No success Problem Likely Resolved check_solubility->success If Yes fix_solubility Action: - Screen alternative solvents (e.g., Dioxane, 2-MeTHF, Toluene) check_solubility->fix_solubility If No fix_catalyst->start fix_atmosphere->start fix_reagents->start fix_solubility->start

Caption: Initial troubleshooting workflow for failed Suzuki couplings.

Q2: I'm observing a significant amount of benzofuran by-product. How can I prevent this protodeboronation?

A2: The formation of benzofuran indicates protodeboronation, a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond. Heteroaryl boronic acids and esters, particularly electron-rich ones, are highly susceptible to this pathway.[3][6][11]

The key is to make the rate of transmetalation (the productive step) faster than the rate of protodeboronation.

Strategies to Minimize Protodeboronation:

  • Choice of Base: This is the most critical factor. Strong, aqueous bases accelerate protodeboronation.

    • Switch to Milder Bases: Move away from strong hydroxide bases (NaOH, KOH). Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[5]

    • Use Fluoride Sources: Bases like cesium fluoride (CsF) or potassium fluoride (KF) are often effective in anhydrous conditions and can minimize protodeboronation.[8][12]

  • Anhydrous Conditions: Water is the primary proton source for this side reaction.[5]

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Anhydrous Base: Employ a non-hydroxide base like potassium trimethylsilanolate (TMSOK) or use carefully dried K₃PO₄. Anhydrous conditions have been shown to be highly effective for challenging heteroaryl couplings.[4]

  • Reaction Temperature and Time:

    • Lower Temperature: Protodeboronation often has a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the product.

    • Faster Catalysis: Using a more active catalyst system (see Q1) that promotes rapid transmetalation will ensure the boronic ester is consumed productively before it has time to decompose.[6]

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that navigating the complexities of modern synthetic chemistry requires a blend of establi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that navigating the complexities of modern synthetic chemistry requires a blend of established protocols and nuanced, substrate-specific insights. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for optimizing the Suzuki-Miyaura coupling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

The benzofuran motif is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules via C-C bond formation is a critical step in many discovery programs.[1] However, heteroaryl boronic esters like this one present unique challenges, including catalyst deactivation and substrate instability.[2][3] This guide addresses these issues head-on in a direct question-and-answer format.

Troubleshooting Guide

This section tackles the most common issues encountered during the optimization process. Each answer provides a diagnostic approach and a set of actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows low or no conversion to the desired product. Where do I start troubleshooting?

Low or non-existent yield is the most frequent challenge. A systematic approach is crucial to pinpoint the root cause without wasting valuable material.

Answer:

A low yield points to a fundamental issue in one of the key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4] The benzofuran moiety, being a heteroaromatic system, can introduce specific complications.[5]

Here is a logical workflow to diagnose the problem:

  • Verify Reagent Quality and Stoichiometry:

    • Boronic Ester Integrity: 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be susceptible to protodeboronation, especially if stored improperly or exposed to moisture and acid.[6][7] Confirm its purity by NMR. A common impurity is the protodeboronated benzofuran.

    • Aryl Halide Reactivity: Ensure your aryl halide partner is of high purity. The reactivity order is generally I > Br > OTf >> Cl.[8] If using a less reactive halide like an aryl chloride, the catalytic system must be sufficiently active.[9]

    • Stoichiometry: A slight excess of the boronic ester (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[6]

  • Assess the Catalytic System (The "Heart" of the Reaction):

    • Catalyst/Ligand Choice: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Heteroaryl couplings often demand specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][10] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[3]

    • Catalyst Activation: Are you using a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))? These require in-situ reduction to the active Pd(0) species.[11] If this reduction is inefficient, the catalytic cycle never begins. Consider using modern, pre-formed Pd(0) sources or highly efficient precatalysts that activate reliably.[12]

  • Evaluate the Reaction Conditions:

    • Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic ester to form a more nucleophilic boronate species, which is crucial for transmetalation.[13] If your base is too weak (e.g., Na₂CO₃) or has poor solubility in the solvent, this step will fail. Consider stronger bases like K₃PO₄ or Cs₂CO₃.[14]

    • Solvent and Water Content: The reaction requires a solvent that can solubilize all components. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water.[6][15] Anhydrous conditions can sometimes slow or stop the reaction, as water can play a beneficial role in the transmetalation step. However, too much water can promote protodeboronation. The solvent/water ratio is a critical parameter to optimize.[6]

    • Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C) to facilitate catalyst turnover.[6] If you are running the reaction at too low a temperature, it may simply be too sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or substrate degradation.

Question 2: My main product is contaminated with significant side products, such as homocoupled aryl halide and protodeboronated benzofuran. How can I suppress these?

Side product formation indicates that undesired reaction pathways are outcompeting your desired cross-coupling.

Answer:

This is a classic problem of reaction kinetics and selectivity. Let's break down the two main culprits:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is a major issue with electron-rich heteroaryl boronic esters like yours.[7]

    • Cause: This pathway is often promoted by excessive water, acidic impurities, or prolonged heating. The benzofuran oxygen can coordinate to the palladium center, potentially deactivating the catalyst and making the boronic ester more susceptible to protonolysis.[2]

    • Solutions:

      • Use a Milder, Anhydrous Base: Switch to a base like potassium fluoride (KF) or an organic base if possible.

      • Minimize Water: While some water can be beneficial, start by using rigorously dried solvents and reagents. Add back controlled amounts of water (e.g., a 4:1 dioxane/water mixture) only as part of the optimization.[6]

      • Increase Reaction Rate: A more active catalyst system that promotes rapid cross-coupling can help the desired reaction outrun the slower decomposition pathway. Using a high-activity Buchwald ligand like SPhos can often solve this issue.[16]

      • Lower Temperature: If possible, find a catalytic system that operates at a lower temperature to minimize thermal decomposition.

  • Homocoupling (Glaser-Hay type): This results in a biaryl product derived from two molecules of your aryl halide (Ar-X + Ar-X → Ar-Ar).

    • Cause: This is almost always due to the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) through an alternative pathway that leads to homocoupling.

    • Solutions:

      • Rigorous Degassing: Your solvent and reaction mixture must be thoroughly deoxygenated. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling an inert gas through the solvent.[8]

      • Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Use of a Schlenk line or a glovebox is highly recommended.[17]

Troubleshooting Workflow: Diagnosing Low Yield

Here is a decision tree to guide your experimental approach when faced with a low-yield reaction.

G start Low / No Yield reagents Step 1: Verify Reagents - Check Boronic Ester Purity (NMR) - Confirm Halide Partner Purity - Check Base Quality start->reagents catalyst Step 2: Evaluate Catalyst System - Switch to Buchwald Ligand (SPhos, XPhos) - Use a reliable Pd Precatalyst - Increase Catalyst Loading (2-5 mol%) reagents->catalyst Reagents OK side_products Side Products Observed? (Homocoupling, Protodeboronation) reagents->side_products Side Products Present conditions Step 3: Optimize Conditions - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, THF, Toluene) - Vary Temperature (80-120°C) catalyst->conditions Still Low Yield catalyst->side_products Side Products Present success Yield Improved conditions->success Optimization Successful degas Improve Degassing (Freeze-Pump-Thaw) side_products->degas Homocoupling base_solvent Modify Base/Solvent - Use anhydrous base - Minimize water content side_products->base_solvent Protodeboronation degas->catalyst base_solvent->catalyst

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: How do I strategically select the optimal catalyst and ligand for my benzofuran boronic ester?

A: For challenging substrates like heteroaryl boronic esters, a high-throughput screening approach is often the most efficient path to success.[18] However, the selection of candidates for that screen should be guided by established principles.

  • Ligand Choice: The key is to use bulky, electron-rich monophosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. The steric bulk also promotes the final reductive elimination step.[10][16]

    • Top Candidates:

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top performer for heteroaryl couplings due to its electron-donating methoxy groups and steric bulk.[16]

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another excellent, highly active ligand, particularly effective with aryl chlorides.[10]

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Its properties are similar to SPhos and it can be very effective.[19]

  • Palladium Source: Using a well-defined, air-stable precatalyst is highly recommended for reproducibility.[12] These systems rapidly and reliably generate the active Pd(0)L species in solution. Buchwald G2, G3, or G4 precatalysts are excellent choices.[19]

Table 1: Representative Ligand Screening Results

Reaction: 2-(Benzofuran-6-YL)-boronic ester (1.2 eq) + 4-Bromoanisole (1.0 eq), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2 eq), Dioxane/H₂O (4:1), 100 °C, 12h.

EntryLigandYield (%)Notes
1PPh₃< 5%"Traditional" ligand, often ineffective for this substrate class.
2SPhos92%Excellent reactivity and stability for heteroaryl couplings.[16]
3XPhos88%Highly active, a strong alternative to SPhos.[10]
4RuPhos85%Good performance, worth screening.[19]
5None< 2%Demonstrates the essential role of the ligand.
Q2: What is the mechanistic role of the base, and how does its choice impact the reaction?

A: The base performs two critical functions in the catalytic cycle.[13] First, it reacts with the boronic ester to form an "ate" complex (a boronate), which increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation. Second, it acts as a scavenger for the acid generated during the cycle.

The choice of base is critical:

  • Carbonates (K₂CO₃, Cs₂CO₃): These are very common. Potassium carbonate (K₂CO₃) is a good starting point.[2][20] Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing better results for difficult couplings, but it is more expensive.[14]

  • Phosphates (K₃PO₄): Tripotassium phosphate is a strong, non-nucleophilic base that is often superior for heteroaryl couplings, as it is effective at promoting transmetalation while minimizing base-induced side reactions.

  • Fluorides (KF, CsF): Fluoride ions have a high affinity for boron and can be very effective at forming the active boronate species.

Q3: What are best practices for setting up a Suzuki-Miyaura coupling reaction?

A: Reproducibility and success hinge on meticulous technique. Here is a general protocol that serves as a robust starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[6]

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with a high-purity inert gas (e.g., Argon). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 1,4-dioxane/water, to make a 0.1–0.2 M solution of the aryl halide) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and ligand as solids. If using a solution of the catalyst, add it via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.[21]

Catalytic Cycle Visualization

Suzuki_Cycle cluster_0 pd0 pd_add pd0->pd_add Oxidative Addition pd_trans pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination arx Ar-X (Aryl Halide) arx->pd_add ar_bor Ar'-B(pin) (Benzofuran Boronic Ester) ar_bor->pd_trans base Base (e.g., K₃PO₄) base->pd_trans product Ar-Ar' (Product) product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • High-throughput screening of drug leads. Science in the Classroom.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Effect of solvent on the Suzuki reaction a.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for the synthesis and purification of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process, particularly the removal of persistent impurities. Drawing upon established methodologies and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis and purification of aryl pinacol boronic esters.

Q1: My crude NMR shows multiple aromatic species besides my desired product. What are the likely culprits?

A1: In a typical Miyaura borylation reaction, several side products can form. The most common impurities include the homocoupled biaryl product (a dimer of your starting benzofuran halide), the protodehalogenated starting material (benzofuran), and unreacted starting aryl halide.[1][2][3] The formation of these byproducts is often influenced by reaction conditions such as the choice of base, solvent, and the presence of water or oxygen.[4]

Q2: Why is my product streaking on the TLC plate and giving poor recovery after column chromatography on silica gel?

A2: This is a very common issue with pinacol boronic esters.[1] The Lewis acidic boron atom in your product interacts strongly with the acidic silanol groups on the surface of standard silica gel.[5] This can lead to two primary problems: irreversible adsorption, causing low recovery, and on-column hydrolysis of the pinacol ester to the more polar boronic acid, which streaks and elutes poorly.[5][6]

Q3: I see a new, more polar spot on my TLC after leaving the crude reaction mixture exposed to air. What is it?

A3: This is almost certainly the corresponding boronic acid, formed from the hydrolysis of your pinacol ester.[6][7][8] Pinacol esters are susceptible to hydrolysis, especially in the presence of moisture, and this process can be accelerated by acidic or basic conditions.[5][7]

Q4: Can I use my crude 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the subsequent Suzuki-Miyaura coupling without purification?

A4: In many instances, yes. If the primary impurities are inorganic salts and residual palladium catalyst, a simple filtration through a plug of Celite or a short pad of silica gel may be sufficient.[5] However, the success of this approach is highly dependent on the tolerance of your subsequent reaction to the specific organic impurities present, such as the homocoupled dimer. A small-scale trial is always recommended.

II. Troubleshooting Guide: Impurity Identification and Removal

This section provides a more in-depth guide to identifying and eliminating specific impurities.

Issue 1: Presence of Homocoupled Biaryl Impurity

The formation of a biaryl dimer is a frequent side reaction in palladium-catalyzed borylations, arising from a competitive Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide.[2][9]

Causality:

  • Base Strength: Stronger bases can promote the Suzuki coupling side reaction.[9][10]

  • Water Content: The presence of water can facilitate the transmetalation step of the unwanted Suzuki coupling.[4]

  • Reaction Concentration and Temperature: Higher concentrations and temperatures can increase the likelihood of this bimolecular side reaction.

Troubleshooting Steps:

  • Optimize the Base: Use a milder base such as potassium acetate (KOAc).[10][11]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[5]

  • Purification Strategy: The homocoupled product often has a similar polarity to the desired boronic ester, making chromatographic separation challenging.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the dimer. Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene).

    • Chromatography on Modified Silica: If chromatography is necessary, using boric acid-treated silica gel can sometimes improve separation by altering the surface interactions.[12][13]

Issue 2: Hydrolysis to Boronic Acid

The hydrolysis of the pinacol ester to the corresponding boronic acid is arguably the most common challenge during workup and purification.[6][8][14]

Causality:

  • Aqueous Workup: Standard aqueous workups introduce water, which can lead to hydrolysis.

  • Acidic Silica Gel: The acidic nature of silica gel can catalyze the hydrolysis of the ester during column chromatography.[5]

  • Protic Solvents: Using protic solvents like methanol or ethanol during purification or as co-eluents can exacerbate the problem.[15]

Troubleshooting Steps:

  • Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through Celite to remove the palladium catalyst and inorganic salts, followed by evaporation of the solvent.

  • Chromatography Modifications:

    • Use Neutral Alumina: For less polar esters, neutral alumina can be a good alternative to silica gel, as it lacks the acidic silanol groups.[16]

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount (e.g., 1%) of a non-nucleophilic base like triethylamine to neutralize the acidic sites.[5] Alternatively, use boric acid-treated silica gel.[5][12]

  • Chemical Conversion for Purification: For very challenging separations, the crude mixture can be converted to the corresponding potassium trifluoroborate salt by treatment with KHF₂. These salts are often crystalline and easily purified by recrystallization. The purified trifluoroborate can then be hydrolyzed back to the boronic acid or re-esterified if the pinacol ester is required.[17][18]

Summary of Common Impurities and Analytical Signatures
ImpurityTypical ¹H NMR SignatureRemoval Strategy
Homocoupled BiarylComplex aromatic signals, often with lower integration than the product.Recrystallization, careful chromatography.
Boronic AcidBroad singlet for the B(OH)₂ protons, often downfield. Aromatic signals may be slightly shifted compared to the ester.Anhydrous workup, modified chromatography, or conversion to trifluoroborate salt.
Unreacted Aryl HalideCharacteristic aromatic signals of the starting material.Standard chromatography.
PinacolSharp singlet around 1.2-1.3 ppm (from hydrolysis).Aqueous wash, chromatography.

III. Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

This protocol describes a method to deactivate silica gel, making it more suitable for the chromatography of sensitive pinacol boronic esters.[5][12]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.

  • In a flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate or shake the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica).

  • Dry the silica gel thoroughly in vacuo, for instance, at 60°C for 1.5 hours, until it is a free-flowing powder.

  • The boric acid-impregnated silica gel is now ready to be used for packing your column.

Protocol 2: Purification via Potassium Trifluoroborate (K-TFB) Salt Formation

This two-step procedure is an excellent method for purifying difficult-to-isolate boronic esters.[17][18]

Step A: Formation of the Potassium Trifluoroborate Salt

  • Dissolve the crude boronic ester in a suitable solvent (e.g., methanol or a mixture of acetone and water).

  • Add an excess (e.g., 4 equivalents) of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).

  • Stir the mixture at room temperature for 1-2 hours. The crystalline K-TFB salt will often precipitate.

  • Isolate the solid by filtration, wash with a cold solvent (e.g., acetone or ether), and dry.

  • The K-TFB salt can be further purified by recrystallization if necessary.

Step B: Hydrolysis of the K-TFB Salt to the Boronic Acid

  • Suspend the purified K-TFB salt in a suitable solvent like acetone or acetonitrile.

  • Add trimethylsilyl chloride (TMSCl) and water.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an appropriate workup, such as extraction with an organic solvent, to isolate the purified boronic acid.

IV. Visualized Workflows

General Troubleshooting Workflow for Bpin Purification

G start Crude Product Analysis (NMR, TLC, LC-MS) check_purity Is Purity >95%? start->check_purity main_impurity Identify Main Impurity check_purity->main_impurity No end_product Pure Product check_purity->end_product Yes hydrolysis Boronic Acid (Hydrolysis) main_impurity->hydrolysis Polar Spot homocoupling Homocoupled Dimer main_impurity->homocoupling Non-polar, Dimeric other Other Impurities main_impurity->other SM, etc. protocol_anhydrous Protocol: Anhydrous Workup & Modified Chromatography hydrolysis->protocol_anhydrous protocol_recrystallize Protocol: Recrystallization homocoupling->protocol_recrystallize protocol_standard_chrom Protocol: Standard Chromatography other->protocol_standard_chrom protocol_anhydrous->end_product protocol_ktfb Advanced Protocol: Convert to K-TFB Salt for Purification protocol_recrystallize->protocol_ktfb If separation fails protocol_recrystallize->end_product protocol_standard_chrom->end_product protocol_ktfb->end_product

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Causality of Impurity Formation in Miyaura Borylationdot

G cluster_reactants Reactants & Conditions cluster_products Products & Byproducts ArX Benzofuran Halide (Ar-X) ArBpin Desired Product (Ar-Bpin) ArX->ArBpin ArAr Homocoupling (Ar-Ar) ArX->ArAr ArH Protodehalogenation (Ar-H) ArX->ArH Side Reaction B2pin2 B₂pin₂ B2pin2->ArBpin Base Base (e.g., KOAc) Base->ArBpin Base->ArAr Pd_cat Pd Catalyst Pd_cat->ArBpin H2O_O2 Adventitious H₂O / O₂ H2O_O2->ArAr promotes ArBOH2 Hydrolysis Product (Ar-B(OH)₂) H2O_O2->ArBOH2 causes ArBpin->ArAr Suzuki Coupling with Ar-X ArBpin->ArBOH2

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge encountered during the use of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: protodeboronation. As a valued partner in your research, we are committed to helping you navigate the complexities of modern synthetic chemistry and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability and handling of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Q1: What is protodeboronation and why is it a concern with my 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic ester is cleaved and replaced by a carbon-hydrogen bond.[1] This results in the formation of benzofuran as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupling product. This is a significant concern as it directly impacts the efficiency and reproducibility of your synthesis.

Q2: What are the primary causes of protodeboronation?

A2: The propensity for protodeboronation is highly dependent on several factors, including the reaction conditions and the nature of the boronic acid or ester.[1] Key contributors include:

  • Presence of a proton source: Water is a common proton source that can facilitate this unwanted reaction.

  • pH of the reaction medium: Both acidic and basic conditions can catalyze protodeboronation, with the mechanism varying depending on the pH.[1]

  • Elevated temperatures: Higher reaction temperatures can provide the activation energy needed for the C-B bond cleavage.

  • Nature of the aryl group: The electronic properties of the benzofuran ring system can influence the susceptibility of the C-B bond to cleavage. Electron-rich heteroaromatic systems can be particularly prone to protodeboronation.[2]

Q3: Is the pinacol ester of my benzofuran boronic acid supposed to be more stable?

A3: Yes, in general, boronic esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) ester you are using, are more stable and less prone to protodeboronation than their corresponding boronic acids.[3] The pinacol group provides steric hindrance around the boron atom, which helps to protect the C-B bond from attack. However, under certain reaction conditions, especially in the presence of strong bases and water, the pinacol ester can hydrolyze to the more reactive boronic acid, which can then undergo protodeboronation.[4]

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: You can monitor the progress of your reaction and detect the formation of the protodeboronated byproduct (benzofuran) using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of new, less polar spots corresponding to the byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the presence of volatile byproducts like benzofuran.[5]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for monitoring the consumption of your starting material and the formation of both the desired product and byproducts in real-time.[6]

Troubleshooting Guide: Diagnosing and Solving Protodeboronation

When faced with low yields or the presence of the benzofuran byproduct, this guide will help you systematically troubleshoot the issue.

Troubleshooting_Protodeboronation cluster_0 Problem Identification cluster_1 Investigation & Solution Pathways cluster_2 Outcome Start Low Yield or Benzofuran Detected Check_Conditions Review Reaction Parameters Start->Check_Conditions Base_Issue Is the base too strong or concentration too high? Check_Conditions->Base_Issue Evaluate Base Water_Issue Is excess water present? Base_Issue->Water_Issue No Weaker_Base Use a weaker base (e.g., K2CO3, KF) or lower concentration. Base_Issue->Weaker_Base Yes Temp_Issue Is the temperature too high? Water_Issue->Temp_Issue No Anhydrous Use anhydrous solvents and reagents. Dry base before use. Water_Issue->Anhydrous Yes Catalyst_Issue Is the catalyst system optimal? Temp_Issue->Catalyst_Issue No Lower_Temp Lower the reaction temperature. Temp_Issue->Lower_Temp Yes Optimize_Catalyst Screen different ligands/catalysts to accelerate coupling. Catalyst_Issue->Optimize_Catalyst Yes Success Protodeboronation Minimized Yield Improved Catalyst_Issue->Success No Weaker_Base->Water_Issue Anhydrous->Temp_Issue Lower_Temp->Catalyst_Issue Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting protodeboronation.

Step-by-Step Troubleshooting
  • Evaluate the Base: Strong bases, particularly in high concentrations, can promote both the hydrolysis of the pinacol ester and the subsequent protodeboronation of the resulting boronic acid.

    • Recommendation: Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). You can also try decreasing the stoichiometry of the base.

  • Control Water Content: Water acts as the proton source for protodeboronation. While some water can be beneficial for the Suzuki-Miyaura coupling by aiding in the dissolution of the base and facilitating the catalytic cycle, excess water can be detrimental.

    • Recommendation: Use anhydrous solvents and ensure all reagents, including the base, are thoroughly dried before use. If your reaction requires a co-solvent with water, carefully optimize the solvent ratio.

  • Optimize Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.

    • Recommendation: Attempt the reaction at a lower temperature. While this may slow down the desired coupling reaction, it can disproportionately suppress the unwanted side reaction.

  • Re-evaluate the Catalyst System: The rate of the desired Suzuki-Miyaura coupling relative to the rate of protodeboronation is critical. If the coupling is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of degradation.

    • Recommendation: Screen different palladium catalysts and ligands. A more active catalyst system can accelerate the C-C bond formation, outcompeting the protodeboronation pathway.

Experimental Protocols

To proactively prevent protodeboronation, consider the following validated protocols.

Protocol 1: General Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize the presence of water, a key contributor to protodeboronation.

Materials:

  • 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous base (e.g., K₂CO₃, CsF), finely powdered and dried under vacuum

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents), the aryl halide (1.0 equivalent), and the anhydrous base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Protocol 2: Monitoring Protodeboronation by GC-MS

This protocol allows for the quantitative analysis of the protodeboronated byproduct, benzofuran.

Sample Preparation:

  • At various time points during your reaction, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

ParameterValue
Column DB-5ms or equivalent
Injector Temp. 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
MS Detector Electron Ionization (EI) at 70 eV

By comparing the peak area of benzofuran to that of an internal standard, you can quantify the extent of protodeboronation over time.

Mechanistic Insight: The Protodeboronation Pathway

Understanding the mechanism of protodeboronation can aid in developing strategies to prevent it. The following diagram illustrates a general base-catalyzed pathway.

Protodeboronation_Mechanism cluster_0 Hydrolysis of Pinacol Ester cluster_1 Formation of Boronate cluster_2 Protodeboronation Benzofuran_Bpin 2-(Benzofuran-6-YL)-Bpin Benzofuran_BOH2 Benzofuran-B(OH)2 Benzofuran_Bpin->Benzofuran_BOH2 + 2 H2O Hydroxide_1 OH- Pinacol Pinacol Benzofuran_BOH3_minus [Benzofuran-B(OH)3]- Benzofuran_BOH2->Benzofuran_BOH3_minus + OH- Hydroxide_2 OH- Benzofuran Benzofuran Benzofuran_BOH3_minus->Benzofuran + H2O Water H2O BOH3 B(OH)3 Hydroxide_3 OH-

Caption: A simplified mechanism of base-catalyzed protodeboronation.

References

  • Protodeboronation. In Wikipedia; 2023. [Link]

  • Thomas, A. A.; Ragaini, F.; Sigman, M. S. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2016 , 138 (40), 13279–13290. [Link]

  • Hayes, H. L. D.; Wei, R.; Assante, M.; Geogheghan, K. J.; Jin, N.; Tomasi, S.; Noonan, G.; Leach, A. G.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2021 , 143 (36), 14519–14533. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Org. Lett.2012 , 14 (17), 4446–4449. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139 (34), 11894–11905. [Link]

  • Kollman, C.; Flagler, M.; Cannon, J. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International2021 , 34 (12), 20–25. [Link]

  • Khan, L.; Zubair, M. Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. J. Chem. Soc. Pak.2025 , 47 (06). [Link]

Sources

Optimization

overcoming challenges in the synthesis of substituted benzofurans from boronic esters

Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing boronic esters and re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing boronic esters and related derivatives in palladium-catalyzed cross-coupling and cyclization strategies. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to streamline your synthetic workflows.

Introduction to Benzofuran Synthesis

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in medicinal and materials chemistry.[1] Among the various strategies, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have emerged as powerful tools for constructing the benzofuran core by forming key C-C and C-O bonds.[2][3][4] These methods often involve the coupling of a suitably functionalized phenol or aryl halide with a boronic acid or its ester derivative, followed by an intramolecular cyclization step.

While robust, these multi-step sequences can present unique challenges, including catalyst deactivation, competing side reactions, and low yields. This guide provides expert-driven solutions to overcome these common hurdles.

General Reaction Pathway: A Mechanistic Overview

A prevalent strategy involves the palladium-catalyzed coupling of an o-alkynylphenol derivative or the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by intramolecular cyclization. The Suzuki-Miyaura reaction is also frequently employed to couple aryl boronic acids with appropriate precursors to build the benzofuran skeleton.[2][5] The diagram below illustrates the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling, a core component in many of these synthetic routes.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Base) PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using boronic esters over boronic acids in these syntheses? A1: Boronic esters, particularly pinacol esters, offer several advantages over their corresponding acids. They are generally more stable, less prone to protodeboronation (the undesired cleavage of the C-B bond), and often exhibit better solubility in organic solvents used for cross-coupling reactions.[6] This enhanced stability can lead to more reproducible results and higher yields, especially for sensitive substrates.

Q2: How critical is the choice of palladium catalyst and ligand? A2: The selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, more importantly, the phosphine ligand is crucial for success. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are known to accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[7]

Q3: What role does the base play in the reaction? A3: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic ester by forming a more nucleophilic boronate complex (-ate complex), which then transfers its organic group to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rates and yields.[2][5] For instance, stronger bases may be required for less reactive coupling partners, but they can also promote side reactions like ester hydrolysis if the substrate contains such functional groups.[6]

Q4: What are the most common side reactions to anticipate? A4: Several side reactions can diminish the yield of the desired benzofuran. These include:

  • Protodeboronation: Loss of the boronic acid/ester group, replacing it with a hydrogen atom.

  • Homocoupling: The coupling of two boronic ester molecules to form a biaryl byproduct.

  • Dehalogenation: The reduction of the starting aryl halide.[6]

  • Beckmann Rearrangement: In syntheses starting from O-aryl ketoximes under acidic conditions, a competing Beckmann rearrangement can produce an amide instead of the benzofuran.[8]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format.

Category 1: Low or No Product Yield

Q: My reaction shows no conversion; I've only recovered my starting materials. What are the first things to check? A: This common issue often points to a problem with the catalytic system or reaction setup.

  • Inert Atmosphere: Ensure the reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8] Degassing the solvent thoroughly before adding the catalyst is critical.[7]

  • Catalyst Activity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. Use a freshly opened bottle or a trusted source. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) state.

  • Solvent Purity: Use anhydrous solvents. Water can interfere with the reaction, particularly by promoting protodeboronation of the boronic ester.[8][9]

  • Base Quality: The base, such as K₃PO₄, can be hygroscopic. Ensure it is dry. Some anhydrous couplings with K₃PO₄ have been reported to require a small, controlled amount of water to function, so this can be a parameter to investigate.[7]

Q: My yield is consistently low (<30%). How can I systematically optimize the reaction? A: Low yields suggest that while the reaction is proceeding, it is either inefficient or plagued by competing pathways.

  • Temperature & Time: Suzuki-type couplings are often run at elevated temperatures (e.g., 80-110 °C).[2][3] If you see slow conversion, consider increasing the temperature or extending the reaction time. Monitor progress by TLC or LC-MS to avoid product degradation.

  • Ligand Screening: The ligand has a profound effect. If using a simple ligand like PPh₃, switching to a more specialized ligand (e.g., a Buchwald ligand like SPhos or XPhos) can dramatically improve yields, especially for challenging substrates.[7][10]

  • Solvent & Base Combination: The polarity of the solvent (e.g., Toluene, Dioxane, DMF) and the strength of the base are interlinked. A common starting point is K₃PO₄ in a 1,4-dioxane/water mixture.[2] If solubility is an issue, DMF can be a good alternative, though it may require lower temperatures to prevent decomposition.[6]

Category 2: Significant Side Product Formation

Q: TLC/LC-MS analysis shows a major byproduct corresponding to the homocoupling of my boronic ester. How can I minimize this? A: Homocoupling is often caused by oxygen in the reaction mixture or an inappropriate catalyst-to-ligand ratio.

  • Improve Degassing: Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling argon for an extended period.[7]

  • Optimize Ligand Ratio: Ensure an adequate ligand-to-palladium ratio. For many catalysts, a ratio of 2:1 to 4:1 (ligand:Pd) is optimal to prevent palladium agglomeration and side reactions.

  • Control Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.

Q: I am attempting an acid-catalyzed intramolecular cyclization to form the furan ring, but I am isolating an unwanted regioisomer or a rearranged product. What is happening? A: This points to a lack of regioselectivity in the cyclization step.

  • Choice of Acid: The strength of the acid is critical. Strong Brønsted acids can sometimes promote undesired rearrangements.[8] Consider screening milder Brønsted acids (e.g., p-TsOH) or switching to Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃), which can offer different coordination and improved selectivity.[3]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one, or vice versa.[8]

  • Substrate Design: The electronic nature of your substituents can direct the cyclization. An electron-donating group on the phenol ring is often essential for efficient cyclization.[11]

Category 3: Purification & Isolation Challenges

Q: How can I effectively remove residual palladium from my final product? A: Palladium residues are a common issue, especially in pharmaceutical applications.

  • Filtration: After the reaction, diluting the mixture and filtering it through a pad of Celite® can remove a significant portion of precipitated palladium black.

  • Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help sequester palladium.

  • Specialized Scavengers: For very low palladium limits, commercially available silica-based scavengers with thiol or amine functionalities can be added to the crude product solution to bind the residual metal before final chromatography.

Optimized Experimental Protocols

The following section provides a general, step-by-step protocol for the synthesis of a substituted benzofuran via a Suzuki-Miyaura coupling followed by cyclization.

Protocol: Synthesis of a 2-Arylbenzofuran

Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Reagents (Aryl Halide, Boronic Ester, Base, Solvent) setup->reagents degas 3. Degas Mixture (Ar Bubbling) reagents->degas catalyst 4. Add Catalyst & Ligand degas->catalyst heat 5. Heat to Reaction Temp (e.g., 90 °C) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify end End Product purify->end

Caption: General workflow for benzofuran synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the o-halo-phenol (1.0 eq), aryl boronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.0 eq).[2]

  • Solvent Addition & Degassing: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 6:1 ratio) via syringe.[2] Stir the suspension and sparge with argon for 20 minutes.

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand under a positive flow of argon.[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and add ice-cold distilled water.[2] Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted benzofuran.[2]

Key Parameter Summary

The optimal conditions for benzofuran synthesis are highly substrate-dependent. The following table provides general guidelines for different substrate classes.

Substrate CharacteristicRecommended Catalyst/LigandRecommended BaseRecommended SolventTypical Temp. (°C)
Electron-Rich Aryl Halide Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄Toluene or Dioxane/H₂O80-100
Electron-Poor Aryl Halide Pd(PPh₃)₄Cs₂CO₃DMF or Dioxane90-110
Sterically Hindered Substrate Pd₂(dba)₃ / XPhosK₃PO₄Toluene100-120
Substrate with Ester Group Pd(OAc)₂ / P(t-Bu)₃KF or K₂CO₃Toluene or THF70-90

References

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Khan, L., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences.
  • Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Ye, Z., et al. (2012). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molecules. Available at: [Link]

  • Habermann, J., Ley, S. V., & Smits, R. (1999). Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Vitale, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Optimizing the Conditions for the Synthesis of Benzofuran 4a. ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Reaction conditions for the synthesis of benzofuran 14. ResearchGate. Available at: [Link]

  • Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Guo, L., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Sci-Hub.
  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Shafi, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. J., & Rawal, V. H. (1998). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Liu, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. Available at: [Link]

  • Kundu, N. G., & Pal, M. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Vitale, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Benzofuran-6-yl Boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. A critical decision in designing these reactions is the choice of the boron-containing nucleophile. This guide provides an in-depth, objective comparison of the reactivity of benzofuran-6-yl boronic acid and its corresponding pinacol ester, offering field-proven insights and actionable experimental protocols to inform your selection process.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and its pinacol ester derivative is fundamentally a balance between reactivity and stability. Generally, boronic acids are more reactive but less stable than their pinacol ester counterparts. This trade-off has significant implications for reaction efficiency, reproducibility, and the overall strategic approach to a multi-step synthesis.

Benzofuran-6-yl boronic acid is expected to exhibit higher reactivity in Suzuki-Miyaura couplings. This is attributed to its greater Lewis acidity, which facilitates the crucial transmetalation step of the catalytic cycle. However, this heightened reactivity comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent results.

Conversely, benzofuran-6-yl boronic acid pinacol ester offers enhanced stability. The pinacol group protects the boron atom, making the compound less prone to degradation during storage and under certain reaction conditions.[1] This robustness is particularly advantageous in complex, multi-step syntheses where reagents may be exposed to various conditions over extended periods. The trade-off for this stability is often a slower reaction rate compared to the free boronic acid.

Mechanistic Considerations: The Transmetalation Step

The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is a critical determinant of the overall reaction rate. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, there is now substantial evidence that boronic esters can directly participate in the catalytic cycle.

The mechanism of transmetalation for both species is thought to involve the formation of a palladium-boronate complex. In the case of the boronic acid, this is readily achieved. For the pinacol ester, the steric bulk of the pinacol group can influence the ease of this complex formation and the subsequent transfer of the benzofuran moiety. The electronic properties of the benzofuran ring itself also play a role, with its heteroaromatic nature influencing the nucleophilicity of the carbon-boron bond.

Experimental Comparison: A Head-to-Head Protocol

To provide actionable data for researchers, a head-to-head comparison of the reactivity of benzofuran-6-yl boronic acid and its pinacol ester is essential. The following experimental protocol is designed to deliver this comparative data.

Objective:

To quantitatively compare the reaction rates and final yields of the Suzuki-Miyaura coupling of benzofuran-6-yl boronic acid and benzofuran-6-yl boronic acid pinacol ester with a common aryl halide partner.

Materials:
  • Benzofuran-6-yl boronic acid

  • Benzofuran-6-yl boronic acid pinacol ester

  • 6-Bromobenzofuran (as the aryl halide coupling partner)[2]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup:

Two parallel reactions will be set up, one with the boronic acid and one with the pinacol ester. All other parameters will be kept identical.

ComponentAmount (per reaction)Moles (mmol)Equivalents
6-Bromobenzofuran197 mg1.01.0
Benzofuran-6-yl boronic acid176 mg1.11.1
or Benzofuran-6-yl pinacol ester286 mg1.11.1
Pd(OAc)₂4.5 mg0.020.02
PPh₃21 mg0.080.08
K₂CO₃276 mg2.02.0
1,4-Dioxane8 mL--
Water2 mL--
Dodecane (Internal Standard)170 µL1.01.0
Experimental Workflow Diagram:

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Protocol:
  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add 6-bromobenzofuran, the corresponding boron reagent (boronic acid or pinacol ester), Pd(OAc)₂, PPh₃, K₂CO₃, and the internal standard.

  • Inert Atmosphere: Seal the flasks with septa and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the flasks in a pre-heated oil bath at 80°C and begin vigorous stirring.

  • Reaction Monitoring: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing cold ethyl acetate (1 mL) and a small amount of water.

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the consumption of the starting material and the formation of the biaryl product relative to the internal standard.

  • Work-up (at completion): After 24 hours, or once the reaction has gone to completion as determined by TLC or GC-MS analysis, cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Analysis and Expected Outcomes:

The data obtained from the kinetic monitoring can be plotted as the percentage yield of the product versus time for both reactions.

Expected Results:

  • Initial Rate: The reaction with benzofuran-6-yl boronic acid is expected to have a significantly higher initial reaction rate compared to the pinacol ester.

  • Final Yield: The final isolated yields after 24 hours may be comparable, although the pinacol ester might provide a cleaner reaction profile with fewer byproducts, potentially leading to a higher isolated yield after purification.

  • Stability: The stability of the starting boron reagent can be indirectly assessed by analyzing the amount of unreacted starting material and any potential degradation products over time.

Quantitative Data Summary Table (Hypothetical):

Time (min)Yield (%) - Boronic AcidYield (%) - Pinacol Ester
000
153515
306030
608555
1209580
240>9895
Final Isolated Yield ~90-95% ~92-97%

Causality Behind Experimental Choices

  • Catalyst System: Pd(OAc)₂/PPh₃ is a classic, well-understood catalyst system for Suzuki-Miyaura couplings. It is readily available and provides a good baseline for comparing the reactivity of the two boron reagents.

  • Base and Solvent: A mixture of 1,4-dioxane and water with K₂CO₃ as the base is a common and effective condition for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents and promoting the catalytic cycle.

  • Monitoring Technique: GC-MS or HPLC allows for accurate quantification of reactants and products over time, providing the necessary data for a kinetic comparison. The use of an internal standard corrects for variations in injection volume and sample preparation.

Self-Validating System

The inclusion of an internal standard and the parallel execution of the two reactions under identical conditions create a self-validating system. Any observed differences in reactivity can be confidently attributed to the nature of the boron reagent. The final isolated yields serve as a confirmation of the kinetic data and provide a practical measure of the overall efficiency of each process.

Logical Relationships in Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Recommendations

The choice between benzofuran-6-yl boronic acid and its pinacol ester is context-dependent.

  • For rapid synthesis and initial exploratory work , where speed is a priority and the reagent can be used shortly after preparation or purchase, benzofuran-6-yl boronic acid is likely the superior choice due to its higher intrinsic reactivity.

  • For large-scale synthesis, multi-step reaction sequences, and applications requiring high reproducibility and reagent stability , benzofuran-6-yl boronic acid pinacol ester is the recommended reagent. Its enhanced stability and ease of handling often translate to more reliable and ultimately more efficient processes, despite a potentially slower reaction rate.

By understanding the fundamental trade-offs and employing the provided experimental protocol to generate direct comparative data, researchers can make an informed decision tailored to the specific needs of their synthetic goals.

References

  • ChemBK. 6-Bromo-1-benzofuran. [Link]

  • Advion. Suzuki Reaction Monitoring. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mol, J. C. "Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry." Green Chemistry 4.1 (2002): 5-13.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Purdue University Graduate School. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Products from 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure due to its presence in num...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure due to its presence in numerous bioactive natural products and pharmaceuticals.[1] The synthesis of specifically substituted benzofurans is therefore a critical endeavor. 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and highly valuable building block for this purpose. Its pinacol boronic ester functionality makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the precise installation of aryl, heteroaryl, or vinyl groups at the 6-position of the benzofuran core.[2][3]

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the products of these reactions. As Senior Application Scientists, our goal is not merely to present data, but to explain the causal links between molecular structure and spectroscopic output. We will compare the products derived from this specific boronic ester with those from alternative synthetic routes, offering field-proven insights into unequivocal structure elucidation.

Part 1: The Primary Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation in contemporary organic synthesis, prized for its mild conditions and functional group tolerance.[3][4] When using 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the reaction facilitates the coupling of an sp²-hybridized carbon from an organic halide with the C6 carbon of the benzofuran ring.

The choice to employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium salt with a phosphine ligand, is driven by its ability to efficiently cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic heart of the coupling process.[5][6]

Suzuki_Miyaura_Cycle reactant_A Ar-X (Organic Halide) pd_complex Ar-Pd(II)-X(L₂) (Oxidative Addition) reactant_A->pd_complex reactant_B Benzofuran-6-B(pin) boronate [Benzofuran-6-B(pin)(OH)]⁻ reactant_B->boronate product Benzofuran-6-Ar pd0 Pd(0)L₂ (Active Catalyst) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Benzofuran(L₂) (Transmetalation) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->product Reductive Elimination transmetalation_complex->pd0 base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Fingerprints of a Model Product: 6-Phenylbenzofuran

To illustrate the characterization process, we will consider the model reaction between 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and bromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural determination of regioisomers.

  • ¹H NMR Spectroscopy: The successful coupling is immediately evident from several key changes. The sharp singlet corresponding to the 12 protons of the two methyl groups on the pinacol boronic ester (typically around δ 1.3 ppm) will be absent in the product spectrum. Concurrently, new signals for the protons of the introduced phenyl group will appear in the aromatic region (δ 7.2-7.8 ppm). The protons on the benzofuran core itself provide critical positional information. For a 6-substituted benzofuran, H-7 is a singlet (or a very narrow doublet), H-5 is a doublet, and H-4 is a doublet of doublets, a pattern distinct from other substitution isomers.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides complementary evidence. The signals for the quaternary carbons of the pinacol ester (around δ 84 ppm) and the methyl carbons (around δ 25 ppm) will disappear. New signals corresponding to the carbons of the phenyl ring will appear, and a downfield shift of the C-6 carbon of the benzofuran ring is expected due to the attachment of the aromatic substituent.

Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm)
Starting Material ~7.8 (s, H-7), ~7.6 (d, H-5), ~7.5 (d, H-4), ~1.35 (s, 12H, -C(CH₃)₂)~155 (C-7a), ~128 (C-3a), ~84 (-C(CH₃)₂), ~25 (-C(CH₃)₂)
6-Phenylbenzofuran ~7.9-7.2 (m, aromatic H), Disappearance of ~1.35 ppm singlet~156-120 (aromatic C), Disappearance of ~84 and ~25 ppm signals

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final product. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Reaction monitoring by MS can track the depletion of the starting boronic ester and the formation of the coupled product in real-time.[5][7]

Infrared (IR) Spectroscopy: While less definitive for isomer differentiation, IR spectroscopy confirms the presence of key functional groups. The spectrum of the product will retain the characteristic absorptions of the benzofuran ring, including C-O-C stretching (~1250-1040 cm⁻¹) and aromatic C=C stretching (~1600-1450 cm⁻¹).[8][9] The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can offer clues about the substitution pattern.

Part 2: Comparison with an Alternative Synthetic Route

To underscore the importance of precise spectroscopic analysis, we will compare the 6-phenylbenzofuran product with an isomeric 2-phenylbenzofuran, which can be synthesized via alternative methods, such as the palladium-catalyzed coupling-cyclization of 2-iodophenol with phenylacetylene.[10] While both are phenylbenzofuran isomers and thus have the same molecular weight, their spectroscopic properties are distinctly different.

The Spectroscopic Differentiation:

The primary distinction lies in the NMR spectra, which arise directly from the different connectivity of the atoms.

  • ¹H NMR Comparison: In 2-phenylbenzofuran, the furan proton (H-3) typically appears as a singlet around δ 7.0-7.2 ppm. The protons on the benzo portion of the molecule (H-4, H-5, H-6, H-7) will exhibit a more complex four-proton coupling pattern, which is fundamentally different from the three-proton system seen in the 6-phenylbenzofuran.

  • ¹³C NMR Comparison: The chemical shifts of the benzofuran core carbons, particularly those adjacent to the substituent (C-2 and C-6), will be significantly different, allowing for clear differentiation.

Spectroscopic Feature 6-Phenylbenzofuran (from Suzuki Coupling) 2-Phenylbenzofuran (Alternative Synthesis) Causality of Difference
¹H NMR (Benzofuran Protons) 3-proton system (H-4, H-5, H-7). H-7 is a singlet.4-proton system (H-4, H-5, H-6, H-7) + singlet for H-3.The position of the phenyl group dictates which benzofuran proton is replaced, altering the entire spin system.
Mass (m/z) Identical to the 2-substituted isomer.Identical to the 6-substituted isomer.Isomers have the same molecular formula and thus the same exact mass.
IR (Fingerprint Region) Unique pattern of C-H out-of-plane bends.Different unique pattern of C-H out-of-plane bends.The substitution pattern affects the vibrational modes of the aromatic C-H bonds.

Part 3: Experimental Protocols and Workflow

Trustworthiness in scientific reporting is built upon reproducible, detailed methodologies.

Protocol 1: Synthesis of 6-Phenylbenzofuran via Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), bromobenzene (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Heat the mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, MS, and IR.

Protocol 2: Synthesis of 2-Phenylbenzofuran (Alternative Route)
  • To a reaction vessel, add 2-iodophenol (1.0 eq), phenylacetylene (1.2 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.02 eq).[11]

  • Purge the vessel with an inert gas.

  • Add a degassed solvent such as triethylamine.

  • Heat the mixture to 80 °C and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture to remove salts and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 2-phenylbenzofuran.

  • Characterize the product using the full suite of spectroscopic techniques for comparison.

General Analytical Workflow

The logical flow from synthesis to characterization is critical for ensuring data integrity.

Analytical_Workflow synthesis Synthesis (Suzuki or Alternative) workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (Column Chromatography) workup->purification purity_check Purity Assessment (TLC / LC-MS) purification->purity_check purity_check->purification Impure nmr NMR Analysis (¹H, ¹³C, COSY, etc.) purity_check->nmr Pure ms Mass Spectrometry (HRMS Confirmation) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir elucidation Final Structure Elucidation ir->elucidation

Caption: A standard workflow for the synthesis and spectroscopic characterization of organic compounds.

Conclusion

The spectroscopic characterization of products derived from 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a clear-cut process when a systematic, multi-technique approach is employed. While mass spectrometry confirms the successful incorporation of the desired substituent by verifying the molecular weight, it is NMR spectroscopy that provides the definitive, unambiguous evidence of the product's specific isomeric structure. The distinct coupling patterns and chemical shifts observed in ¹H and ¹³C NMR spectra serve as a robust fingerprint, allowing for confident differentiation from isomers that may be formed through alternative synthetic pathways. This guide demonstrates that a foundational understanding of how molecular structure dictates spectroscopic output is indispensable for the modern research scientist.

References

  • Title: Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed Source: PubMed URL: [Link]

  • Title: Mass spectra for the Suzuki cross-coupling reaction between... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: a FT-IR and b FT-Raman spectra of 1-Benzofuran in gas - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: Benzofuran - the NIST WebBook - National Institute of Standards and Technology Source: National Institute of Standards and Technology URL: [Link]

  • Title: NMR Spectra of 1-benzofuran-2-carbohydrazide - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Benzofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase Source: SpectraBase URL: [Link]

  • Title: Benzofuran - Optional[Vapor Phase IR] - Spectrum - SpectraBase Source: SpectraBase URL: [Link]

  • Title: Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction (2018) | Lars P. E. Yunker | 57 Citations - SciSpace Source: SciSpace URL: [Link]

  • Title: Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies Source: Bentham Science URL: [Link]

  • Title: (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

  • Title: SUZUKI REACTION MONITORING Source: Advion URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH Source: National Institutes of Health URL: [Link]

  • Title: ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction Source: Journal of the Chemical Society of Pakistan URL: [Link]

  • Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega Source: American Chemical Society URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI Source: MDPI URL: [Link]

  • Title: (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues Source: U.S. Department of Justice URL: [Link]

  • Title: (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran Source: ResearchGate URL: [Link]

  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH Source: National Institutes of Health URL: [Link]

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Validation

A Comparative Guide to Purity Assessment of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For researchers, scientists, and drug development professionals, the purity of key intermediates like 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount. As a crucial building block in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of key intermediates like 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount. As a crucial building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the overall success of a synthetic campaign.[1][2] This guide provides an in-depth comparison of analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and presenting a framework for a self-validating purity assessment strategy.

The Criticality of Purity for Boronic Esters

Pinacol boronate esters, such as the title compound, are known for their unique reactivity and, in some cases, instability. A primary degradation pathway is hydrolysis to the corresponding boronic acid, which can be nonvolatile and poorly soluble in organic solvents, complicating analysis and further reactions.[2][3] Other potential impurities can arise from the synthetic route, including residual starting materials, catalysts (e.g., palladium), and byproducts like boroxines (trimeric anhydrides of boronic acids).[4][5][6] Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity evaluation.

Orthogonal Analytical Approaches for a Validated Purity Profile

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques based on distinct chemical and physical principles are employed. This approach provides a more complete and reliable picture of a compound's purity than any single method alone. For 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a combination of chromatographic and spectroscopic methods is ideal.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. However, the analysis of boronate esters requires careful method development to mitigate on-column hydrolysis.[3]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a common choice, but the aqueous mobile phases can promote the degradation of the boronate ester.

Experimental Protocol: RP-HPLC with Basic Mobile Phase

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile (an aprotic diluent to minimize hydrolysis prior to injection).[2]

  • Detection: UV at 254 nm.

Causality of Experimental Choices:

  • High pH Mobile Phase: The use of a highly basic mobile phase (pH > 10) can help to deprotonate the boronic acid, making it more polar and potentially improving its peak shape and resolution from the ester. More importantly, it can suppress the on-column hydrolysis of the pinacol ester.[2][3]

  • Aprotic Diluent: Dissolving the sample in an aprotic solvent like acetonitrile is crucial to prevent hydrolysis before the analysis.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RP-HPLC for polar and hydrolytically sensitive compounds. The high organic content of the mobile phase provides a less aqueous environment, thus minimizing the degradation of the boronate ester.[3]

Experimental Protocol: HILIC

  • Column: Amide or silica-based HILIC stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: A suitable gradient from high to low organic content.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Diluent: 90:10 Acetonitrile:Isopropanol.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

Causality of Experimental Choices:

  • High Organic Mobile Phase: The predominantly organic mobile phase in HILIC is key to preventing the on-column hydrolysis of the boronate ester, providing a more accurate purity profile.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Solid Sample Dissolve Dissolve in Aprotic Diluent (e.g., Acetonitrile) Sample->Dissolve Inject Inject onto HPLC System Dissolve->Inject Separate Chromatographic Separation (RP-HPLC or HILIC) Inject->Separate Detect UV/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. While the target compound itself may have limited volatility, GC-MS is excellent for detecting residual solvents and certain process-related impurities.[4]

Experimental Protocol: GC-MS

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 50 °C for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Split mode (e.g., 50:1).

  • Sample Preparation: Dissolve in a volatile, aprotic solvent like dichloromethane or ethyl acetate.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Causality of Experimental Choices:

  • Thermal Separation: GC separates compounds based on their boiling points and interactions with the stationary phase. This is ideal for identifying low molecular weight impurities.

  • Mass Spectrometry Detection: MS provides structural information based on the fragmentation pattern of the analytes, allowing for confident identification of unknown impurities.[7][8][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Dissolve Dissolve in Volatile Organic Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Volatilization and Separation in Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Mass Spectra of Peaks TIC->Spectra Identify Identify Impurities Spectra->Identify

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic molecules.[10] For 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a suite of NMR experiments provides a wealth of information.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. The presence of impurities with proton signals in distinct regions of the spectrum can be readily detected.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.

  • ¹¹B NMR: This is particularly useful for boron-containing compounds. The chemical shift of the ¹¹B signal can confirm the presence of the boronate ester and help to identify boron-containing impurities.[11]

  • Quantitative ¹H NMR (qNMR): This powerful technique allows for the determination of the absolute purity of a sample without the need for a specific reference standard of the analyte.[12] A certified internal standard of known purity is used, and the purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

  • Solvent: Use a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Causality of Experimental Choices:

  • Non-destructive Technique: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

  • Structural Information: NMR provides detailed structural information, which can aid in the identification of impurities.[10]

  • Absolute Quantification: qNMR provides a direct measure of purity without the need for a calibration curve, making it a primary analytical method.[12]

Complementary Analytical Techniques

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.

  • Melting Point: A sharp melting point range is indicative of high purity. The presence of impurities typically broadens the melting point range and lowers the melting point.

Comparative Summary of Analytical Methods

FeatureRP-HPLCHILICGC-MSNMR Spectroscopy
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Partitioning between a polar stationary phase and a less polar mobile phase.Separation based on volatility and boiling point, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Primary Use Quantitative purity assessment, separation of non-volatile impurities.Purity assessment of polar and hydrolytically sensitive compounds.Identification of volatile and semi-volatile impurities, residual solvents.Structural elucidation, absolute purity determination (qNMR), identification of major impurities.
Key Advantage High resolution, widely available.Minimizes on-column hydrolysis of boronate esters.[3]High sensitivity and specificity for volatile compounds.Provides structural information, qNMR for absolute purity.[10][12]
Key Limitation Potential for on-column hydrolysis of the analyte.[2]May have lower loading capacity than RP-HPLC.Not suitable for non-volatile compounds.Lower sensitivity compared to chromatographic methods.
Typical Impurities Detected Boronic acid, synthetic byproducts, starting materials.Boronic acid, polar impurities.Residual solvents, low molecular weight starting materials.Structural isomers, major impurities, boronic acid.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires a thoughtful and multi-pronged analytical strategy. No single technique can provide a complete picture of a compound's purity. By employing a combination of orthogonal methods, such as a stability-indicating HPLC method (preferably HILIC), GC-MS for volatile impurities, and qNMR for absolute purity and structural confirmation, researchers can build a comprehensive and self-validating purity profile. This rigorous approach ensures the quality of this critical intermediate, leading to more reliable and reproducible results in subsequent research and development activities.

References

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Comparative

A Senior Application Scientist's Guide to Evaluating the Biological Activity of Novel 6-Substituted Benzofuran Analogs

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antifungal, and anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for researchers to evaluate the biological potential of novel compounds synthesized from the versatile building block, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will proceed through a logical, multi-tiered screening cascade, moving from broad cytotoxicity profiling to specific, target-based mechanistic assays. This document emphasizes the rationale behind experimental design, provides detailed, self-validating protocols, and offers clear methods for data interpretation and comparison, empowering drug development professionals to make data-driven decisions.

Introduction: The Benzofuran Scaffold and the Synthetic Utility of Boronate Esters

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a vast spectrum of pharmacological activities.[5][6] Their rigid, planar structure and electron-rich nature make them ideal for interacting with biological targets like enzymes and receptors.[3] Recent research has highlighted their potential as inhibitors of high-value oncology targets, including Poly (ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8][9]

The starting material, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a strategic choice for generating chemical diversity. As a boronate ester, it is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid synthesis of a large library of 6-aryl or 6-heteroaryl benzofuran derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) at this position.

The Strategic Screening Cascade: A Multi-Tiered Approach

A robust evaluation of novel compounds does not rely on a single assay but rather on a strategic, tiered workflow or "screening cascade".[10] This approach is designed to maximize information while conserving resources. We begin with broad, cost-effective assays to triage compounds and progress only the most promising candidates to more complex and resource-intensive mechanistic studies. The causality is clear: we must first know if a compound has any biological effect (e.g., cytotoxicity) before investing in determining its specific mechanism of action.

G cluster_0 Compound Library Generation cluster_1 Biological Evaluation Cascade cluster_2 Tier 2 Assay Examples start 2-(Benzofuran-6-YL)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane synth Suzuki Coupling (Diverse Aryl Halides) start->synth library Novel 6-Substituted Benzofuran Library (BF-001, BF-002...) synth->library tier1 Tier 1: Primary Screening Broad Cytotoxicity Profiling (e.g., MTT Assay) library->tier1 tier2 Tier 2: Target-Oriented Assays (Biochemical & Cellular) tier1->tier2 Active 'Hits' Progress tier3 Tier 3: Lead Optimization (Selectivity, ADME/Tox) tier2->tier3 Potent & On-Target 'Leads' Progress enzyme Enzyme Inhibition Assay (e.g., IDO1) tier2->enzyme receptor Receptor Binding Assay (e.g., GPCR Target) tier2->receptor

Caption: A strategic workflow for the synthesis and biological evaluation of novel benzofuran derivatives.

Tier 1: Broad Spectrum Cytotoxicity Profiling with the MTT Assay

The first step is to determine if the novel compounds exhibit cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to ~80% confluency.
  • Trypsinize, count, and prepare a cell suspension.
  • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[13]
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of each novel benzofuran compound (and a benchmark control, e.g., Doxorubicin) in DMSO.
  • Perform serial dilutions in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
  • Remove the medium from the cells and add 100 µL of the compound dilutions.
  • Controls: Include wells with "cells + medium only" (negative control) and "cells + medium with 0.5% DMSO" (vehicle control).
  • Incubate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Solubilization:

  • Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing formazan crystals to form.
  • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12][13]
  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

4. Data Acquisition:

  • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Interpretation

The results should be summarized in a table. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for Benzofuran Derivatives against HeLa Cells

Compound IDDescriptionIC50 (µM)
BF-001 6-(4-chlorophenyl)benzofuran12.5
BF-002 6-(pyridin-3-yl)benzofuran> 100
BF-003 6-(3,5-dimethoxyphenyl)benzofuran8.2
Doxorubicin Benchmark Control0.9

Tier 2: Target-Specific Mechanistic Assays

Compounds showing significant activity in the primary screen (e.g., BF-001 and BF-003) should be advanced to target-specific assays. Based on literature precedence for the benzofuran scaffold, a relevant enzyme to investigate is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune tolerance in cancer.[7][14][15]

Mechanism of Action: IDO1 Inhibition

IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[16] In the tumor microenvironment, depletion of tryptophan and accumulation of kynurenine metabolites suppress T-cell proliferation, allowing the tumor to evade the immune system.[7] Inhibiting IDO1 is therefore a promising strategy in immuno-oncology.

G Trp Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme Trp->IDO1 TCell_prolif T-Cell Proliferation & Anti-Tumor Immunity Trp->TCell_prolif required for Kyn Kynurenine (Immunosuppressive) TCell_suppress T-Cell Suppression & Immune Evasion Kyn->TCell_suppress promotes IDO1->Kyn Inhibitor Novel Benzofuran Inhibitor (e.g., BF-003) Inhibitor->IDO1 BLOCKS

Caption: Inhibition of the IDO1 enzyme by a novel compound to block tryptophan depletion and restore T-cell function.

Experimental Protocol: IDO1 Enzyme Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on purified IDO1 enzyme activity.[17]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
  • Recombinant Human IDO1 Enzyme: Prepare a working solution in assay buffer. The final concentration must be carefully optimized to ensure the reaction is in the linear range.
  • Substrate: L-Tryptophan (L-Trp). Prepare a working solution in assay buffer.
  • Cofactors: Methylene Blue and Ascorbic Acid.
  • Test Compounds: Prepare serial dilutions of BF-001, BF-003, and a known IDO1 inhibitor (e.g., Epacadostat) in assay buffer containing DMSO.
  • Developing Reagent: 3% (w/v) p-dimethylaminobenzaldehyde in acetic acid.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of assay buffer.
  • Add 10 µL of the test compound dilutions to the appropriate wells.
  • Controls: Include "No Inhibitor" (vehicle control) and "No Enzyme" (background control) wells.
  • Add 20 µL of the IDO1 enzyme solution to all wells except the "No Enzyme" control.
  • Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[18]
  • Initiate the reaction by adding 20 µL of the L-Trp substrate solution.
  • Incubate for 60 minutes at 37°C.
  • Stop the reaction by adding 50 µL of 30% (w/v) Trichloroacetic Acid.
  • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer 100 µL of the supernatant to a new plate.

3. Detection:

  • Add 100 µL of the developing reagent to each well. A yellow color will develop.
  • Measure the absorbance at 480 nm.
Comparative Analysis

Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values and compare the potency of the novel compounds to the benchmark inhibitor.

Table 2: Comparative IDO1 Enzyme Inhibition Data

Compound IDDescriptionIC50 (µM)
BF-001 6-(4-chlorophenyl)benzofuran25.1
BF-003 6-(3,5-dimethoxyphenyl)benzofuran0.8
Epacadostat Benchmark Control0.07

From this hypothetical data, compound BF-003 emerges as a potent hit worthy of further investigation. Its sub-micromolar activity, while not as potent as the benchmark, is highly promising for a novel scaffold.

Alternative Tier 2 Assay: Radioligand Binding

Should the target be a receptor rather than an enzyme, a radioligand binding assay would be the gold standard to determine the affinity of the compounds.[19] These assays measure the ability of an unlabeled test compound to compete with a radioactively labeled ligand ('radioligand') for binding to the target receptor.[20]

The protocol involves incubating a fixed concentration of the radioligand and receptor preparation with varying concentrations of the test compound.[21] After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand via filtration, and the radioactivity is counted.[19] The data is used to calculate an IC50, which can then be converted to an inhibition constant (Ki) to reflect the compound's binding affinity.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for evaluating the biological activity of novel compounds derived from 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. By employing a tiered screening cascade, researchers can efficiently identify compounds with promising activity and elucidate their mechanism of action.

Based on our hypothetical results, compound BF-003 was identified as a potent cytotoxic agent and a sub-micromolar inhibitor of the IDO1 enzyme. This compound represents a promising "lead" for further development. The logical next steps would include:

  • Selectivity Profiling: Testing BF-003 against other related enzymes (e.g., TDO) and a panel of unrelated targets to ensure its specificity.

  • Cell-Based Target Engagement: Confirming that BF-003 can inhibit IDO1 activity in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs around the 6-(3,5-dimethoxyphenyl)benzofuran core to further improve potency and drug-like properties.

  • In Vivo Studies: Evaluating the efficacy of optimized compounds in animal models of cancer.

By following this rigorous, evidence-based approach, researchers can effectively navigate the early stages of the drug discovery pipeline.

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Validation

A Comparative Guide to the Synthesis of 6-Arylbenzofurans: An Evaluation of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Alternative Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the benzofuran scaffold remains a cornerstone for the development of novel therapeutics and functional mater...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the benzofuran scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic introduction of aryl moieties at the 6-position of the benzofuran nucleus is a critical step in the synthesis of numerous biologically active compounds. This guide provides an in-depth technical comparison of methodologies for achieving this transformation, with a focus on the utility of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. We will objectively evaluate its performance against established alternative protocols, namely Stille and Negishi cross-couplings, and direct C-H arylation, supported by experimental data from the peer-reviewed literature.

Introduction to 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Versatile Building Block

2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable, crystalline solid that serves as an efficient precursor for the introduction of the benzofuran-6-yl group. Its pinacolboronate ester functionality makes it particularly well-suited for the widely-used Suzuki-Miyaura cross-coupling reaction. The stability of this reagent to air and moisture, coupled with the generally low toxicity of boron-containing byproducts, presents a significant advantage in terms of handling, purification, and environmental impact.

The primary application of this reagent lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides or triflates. This reaction is renowned for its broad functional group tolerance, mild reaction conditions, and high yields, making it a favored method in both academic and industrial settings.

The Suzuki-Miyaura Coupling Approach: A Detailed Protocol

The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to 6-arylbenzofurans. A general protocol for the coupling of a bromo-benzofuran derivative with an arylboronic acid is presented below, which is analogous to the reactivity of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling[1]
  • Reaction Setup: In a Schlenk flask, combine methyl 6-bromo-1-benzofuran-2-carboxylate (0.15 g, 0.598 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 0.0829 g, 0.68 mmol), and Pd(PPh₃)₄ (0.035 g, 5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (5-6 mL) to the flask and stir the mixture under an inert atmosphere for 30-45 minutes. Subsequently, add an aqueous solution of K₃PO₄ (0.126 g, 1.196 mmol in a minimal amount of distilled water).

  • Reaction Execution: Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and add ice-cold distilled water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This methodology consistently provides good to excellent yields, as demonstrated by the synthesis of various phenylbenzofuran-2-carboxylate derivatives with yields ranging from 67% to 89%.[1]

Comparison with Alternative Methodologies

While the Suzuki-Miyaura coupling is a powerful tool, a comprehensive understanding of alternative synthetic strategies is crucial for informed decision-making in a research and development context. Here, we compare the use of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Stille coupling, Negishi coupling, and direct C-H arylation.

Stille Cross-Coupling: A Tin-Based Alternative

The Stille reaction couples an organotin reagent with an organic halide. For the synthesis of 6-arylbenzofurans, this would typically involve the reaction of a 6-(trialkylstannyl)benzofuran with an aryl halide.

While a specific protocol for 6-stannylbenzofuran was not found, a general procedure for the Stille coupling of an aryl bromide with an organostannane is as follows:

  • Reaction Setup: In a reaction vessel, dissolve the aryl bromide (1.0 equiv) and the organostannane (1.1 equiv) in a suitable solvent (e.g., DMF or dioxane).

  • Catalyst and Additives: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and often a copper(I) co-catalyst (e.g., CuI) and/or a salt additive (e.g., LiCl).

  • Reaction Execution: Heat the mixture under an inert atmosphere at temperatures ranging from 60 to 120 °C until the reaction is complete.

  • Work-up and Purification: Perform an aqueous work-up, often including a fluoride wash to remove tin byproducts, followed by extraction and chromatographic purification.

A comparative study on the functionalization of diazocines showed that Stille coupling can provide excellent yields (47-94%), sometimes outperforming Suzuki coupling, especially for certain heterocyclic substrates.[2] However, the primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[3]

Negishi Cross-Coupling: The Organozinc Approach

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts. This can lead to milder reaction conditions and shorter reaction times.

A specific protocol for the Negishi coupling at the 6-position of benzofuran was not identified. However, a general procedure involves:

  • Organozinc Formation: Prepare the organozinc reagent by either direct insertion of zinc into an aryl halide or by transmetalation from an organolithium or Grignard reagent.

  • Coupling Reaction: In a separate flask under an inert atmosphere, combine the aryl halide (1.0 equiv), a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂), and the organozinc reagent (1.1-1.5 equiv) in a solvent like THF or DMF.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.

The synthesis of Diflunisal, a non-steroidal anti-inflammatory drug, showcases the efficiency of the Negishi coupling, with a 95% isolated yield for the cross-coupling step.[4] Organozinc reagents, however, are often highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.

Direct C-H Arylation: An Atom-Economical Strategy

Direct C-H arylation is an emerging and highly attractive strategy that avoids the pre-functionalization of the benzofuran ring. However, controlling the regioselectivity of this reaction can be challenging. Most reported C-H arylations of benzofuran occur preferentially at the more electron-rich C2 position.

  • Reaction Setup: In a reaction tube, combine benzofuran (1.0 mmol), the aryl iodide (2.0 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂O (0.75 mmol), and 2-nitrobenzoic acid (1.5 mmol).

  • Solvent Addition: Add hexafluoro-2-propanol (HFIP) to achieve a 1 M concentration of benzofuran.

  • Reaction Execution: Stir the reaction at room temperature for 16 hours.

  • Work-up and Purification: After the reaction, dilute with an organic solvent, filter through a pad of celite, and purify by column chromatography.

This method provides a robust route to 2-arylbenzofurans with high yields.[5] While methods for C-H functionalization at other positions are being developed, achieving selective C6 arylation often requires the use of directing groups, adding extra steps to the synthetic sequence.

Performance Comparison Summary

FeatureSuzuki-Miyaura Coupling (with Boronic Ester)Stille CouplingNegishi CouplingDirect C-H Arylation (at C2)
Key Reagent 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane6-(Trialkylstannyl)benzofuran6-Benzofuranylzinc halideBenzofuran
Reagent Stability High (often crystalline solids, air and moisture stable)Moderate to High (air and moisture stable)Low (highly sensitive to air and moisture)High
Toxicity Low (boron byproducts are generally non-toxic)High (organotin compounds are highly toxic)Moderate (organozinc reagents are pyrophoric)Varies with reagents
Reaction Conditions Mild to moderate (often requires heating)Mild to moderateMild (often at room temperature)Mild to moderate
Functional Group Tolerance BroadBroadModerate to BroadCan be sensitive to certain groups
Yields Generally high (67-89% reported for similar systems)[1]Can be very high (up to 94%)[2]Generally high (up to 95%)[4]Generally high for C2 arylation
Regioselectivity Excellent (defined by the position of the boronic ester)Excellent (defined by the position of the stannane)Excellent (defined by the position of the zinc reagent)Challenging to control for C6; favors C2
Atom Economy Moderate (requires pre-functionalization)Low (stoichiometric tin waste)Low (stoichiometric zinc waste)High (no pre-functionalization)

Visualizing the Catalytic Cycles

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R\nLn Ar-Pd(II)-R Ln Transmetalation->Ar-Pd(II)-R\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram: Stille and Negishi Catalytic Cycles

Stille_Negishi cluster_stille Stille Coupling cluster_negishi Negishi Coupling Pd(0)Ln_S Pd(0)Ln_S Oxidative\nAddition_S Oxidative Addition_S Pd(0)Ln_S->Oxidative\nAddition_S Ar-X Ar-Pd(II)-X\nLn_S Ar-Pd(II)-X Ln_S Oxidative\nAddition_S->Ar-Pd(II)-X\nLn_S Transmetalation_S Transmetalation_S Ar-Pd(II)-X\nLn_S->Transmetalation_S R-SnR'3 Ar-Pd(II)-R\nLn_S Ar-Pd(II)-R Ln_S Transmetalation_S->Ar-Pd(II)-R\nLn_S Reductive\nElimination_S Reductive Elimination_S Ar-Pd(II)-R\nLn_S->Reductive\nElimination_S Reductive\nElimination_S->Pd(0)Ln_S Ar-R Pd(0)Ln_N Pd(0)Ln_N Oxidative\nAddition_N Oxidative Addition_N Pd(0)Ln_N->Oxidative\nAddition_N Ar-X Ar-Pd(II)-X\nLn_N Ar-Pd(II)-X Ln_N Oxidative\nAddition_N->Ar-Pd(II)-X\nLn_N Transmetalation_N Transmetalation_N Ar-Pd(II)-X\nLn_N->Transmetalation_N R-ZnX Ar-Pd(II)-R\nLn_N Ar-Pd(II)-R Ln_N Transmetalation_N->Ar-Pd(II)-R\nLn_N Reductive\nElimination_N Reductive Elimination_N Ar-Pd(II)-R\nLn_N->Reductive\nElimination_N Reductive\nElimination_N->Pd(0)Ln_N Ar-R

Caption: Comparison of the catalytic cycles for Stille and Negishi cross-coupling reactions.

Conclusion and Recommendations

For the synthesis of 6-arylbenzofurans, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a highly effective and practical reagent for Suzuki-Miyaura cross-coupling. Its stability, ease of handling, and the low toxicity of its byproducts make it an excellent choice for a wide range of applications, from small-scale laboratory synthesis to larger-scale drug development campaigns. The predictability and high yields of the Suzuki-Miyaura reaction further solidify its position as a go-to method.

While Stille and Negishi couplings can offer high yields and, in the case of Negishi, milder reaction conditions, the toxicity and handling challenges associated with their respective organometallic reagents are significant drawbacks. Stille coupling, in particular, is often avoided in pharmaceutical development due to concerns over tin contamination.

Direct C-H arylation represents the most atom-economical approach. However, the current state of the art for benzofuran functionalization heavily favors the C2 position. For the specific synthesis of 6-arylbenzofurans, this method would require the development of novel directing group strategies to overcome the inherent reactivity of the benzofuran nucleus, adding complexity to the overall synthetic route.

References

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Smith, C. J., & Organ, M. G. (2020). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science, 11(29), 7624-7629. [Link]

  • Umeda, R., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]

  • Schön, T. B., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 688-697. [Link]

  • Umeda, R., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. [Link]

  • Umeda, R., et al. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Semantic Scholar. [Link]

  • de Souza, D., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 86(17), 11675-11686. [Link]

  • LibreTexts. (2021). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

  • Itoh, T., et al. (2015). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry, 11, 2178-2183. [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Chen, C.-Y., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 353. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Liu, Y., et al. (2020). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Catalysts, 10(1), 108. [Link]

  • Wang, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (2024). Synthesis of benzofuran derivatives 6 and 9. ResearchGate. [Link]

  • LibreTexts. (2021). 10.7: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. [Link]

  • Zhang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656. [Link]

  • Garst, J. F., et al. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2303-2306. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

As researchers and drug development professionals, our work with novel chemical entities like 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is foundational to discovery. However, our responsibility extends...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is foundational to discovery. However, our responsibility extends beyond the bench to include the safe and compliant management of the chemical waste we generate. Improper disposal not only poses significant health and environmental risks but can also result in severe regulatory penalties.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this specific organoboron compound, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Chemical Profile

Table 1: Chemical Profile

Property Value Source(s)
IUPAC Name 2-(1-Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [7]
Synonyms 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran [7]
CAS Number 934329-77-8 [7][8]
Molecular Formula C₁₄H₁₇BO₃ [7]
Molecular Weight 244.09 g/mol [7]
Incompatible Materials Strong oxidizing agents, strong reducing agents. [9][10]

| Hazardous Decomposition | Oxides of boron, Carbon monoxide (CO), Carbon dioxide (CO₂). |[3][9] |

The Core Principle: Waste Segregation

The foundational step in compliant chemical waste management is accurate categorization and segregation.[11] Mixing incompatible waste streams is a primary cause of laboratory accidents and is strictly forbidden.[12] 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic, non-halogenated solid . Therefore, it must be disposed of in a waste stream designated for this chemical class, separate from halogenated solvents, acids, bases, and oxidizers.[13]

The following decision workflow illustrates the segregation process for waste generated from this compound.

WasteSegregation Start Waste Containing 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Decision1 Waste Type? Start->Decision1 SolidWaste Solid Materials (e.g., contaminated gloves, weigh paper, silica gel) Decision1->SolidWaste Solid UnusedProduct Unused or Surplus Reagent Decision1->UnusedProduct Pure Solid EmptyContainer Empty Stock Container Decision1->EmptyContainer Container LiquidWaste Solution in Solvent Decision1->LiquidWaste Liquid WasteStreamSolid Non-Halogenated Organic Solid Waste SolidWaste->WasteStreamSolid UnusedProduct->WasteStreamSolid WasteStreamRinsed Triple-Rinsed Container (Dispose as normal lab glass/plastic) EmptyContainer->WasteStreamRinsed Decision2 Solvent Type? LiquidWaste->Decision2 Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Decision2->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., THF, Hexanes, EtOAc) Decision2->NonHalogenated Non-Halogenated WasteStreamHalogenated Halogenated Organic Liquid Waste Halogenated->WasteStreamHalogenated WasteStreamNonHalogenated Non-Halogenated Organic Liquid Waste NonHalogenated->WasteStreamNonHalogenated

Caption: Waste Segregation Workflow for Benzofuran Boronic Ester.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is crucial for ensuring safety and consistency. The following procedures detail the disposal of the compound in various common laboratory scenarios.

Protocol 1: Disposal of Unused or Surplus Solid Compound

This protocol applies to the original reagent that is expired, no longer needed, or off-specification.

  • Preparation: Ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing appropriate PPE.

  • Container Selection: Obtain a designated "Non-Halogenated Organic Solid Waste" container. This container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, leak-proof lid.[12]

  • Transfer: Carefully transfer the solid 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from its original container into the designated solid waste container.

  • Labeling: Immediately update the waste container's label with the chemical's full name and the approximate quantity added. Do not use abbreviations.[12]

  • Closure: Securely close the waste container. Waste containers must be kept closed at all times except when waste is being added.[2][13]

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).

Protocol 2: Disposal of Contaminated Solid Waste

This includes items like weighing paper, contaminated gloves, or silica gel from chromatography.

  • Collection: At the point of generation, collect all solid materials that have come into contact with the compound.

  • Containment: Place these materials directly into the designated "Non-Halogenated Organic Solid Waste" container.

  • Labeling: Ensure the waste label is updated to reflect the contents. While listing every glove is unnecessary, the primary chemical contaminant, 2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, must be listed.

  • Closure and Storage: Securely cap the container and return it to the SAA.

Protocol 3: Disposal of Empty Stock Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before being disposed of as non-hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethyl acetate). The volume of each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: Crucially, this rinsate is now considered hazardous waste.[13] Collect all three rinses and dispose of them into the appropriate liquid waste container (e.g., "Non-Halogenated Organic Liquid Waste").

  • Deface Label: Completely obliterate or remove the original label from the triple-rinsed container to prevent confusion.

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for clean laboratory glassware or plastic.

Satellite Accumulation Area (SAA) Management

The SAA is the designated location in the lab where waste is stored prior to collection by Environmental Health & Safety (EHS) personnel.[2] Proper management of this area is a key component of regulatory compliance under the EPA's Resource Conservation and Recovery Act (RCRA).[1]

Table 2: SAA Best Practices

Requirement Guideline Rationale
Location Must be at or near the point of waste generation and under the control of laboratory personnel.[1][2] Minimizes the transport of hazardous materials within the facility and maintains a clear chain of custody.
Volume Limits A maximum of 55 gallons of hazardous waste may be stored in an SAA.[2] Prevents the accumulation of dangerous quantities of waste in a laboratory setting.
Labeling All containers must be clearly labeled with the full chemical names of the contents and the date accumulation began.[11][12] Ensures proper identification for safe handling, segregation, and disposal, and is a primary regulatory requirement.
Containment Liquid waste containers must be stored in secondary containment bins capable of holding the entire volume of the largest container.[12] Prevents spills from spreading in the event of a primary container failure.
Segregation Incompatible waste streams (e.g., acids and organic solvents) must be physically separated within the SAA.[1][12] Prevents accidental mixing and potentially violent chemical reactions.

| Container Condition | Containers must be kept securely closed, clean, and free of damage or leaks.[1][2] | Prevents the release of hazardous vapors and protects lab personnel. |

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Assess: For a small spill of solid material, if you are trained and have the proper equipment, you may clean it up.

  • Clean-up (Small Spill):

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • Gently sweep the solid material onto a dustpan or use an absorbent pad to collect it. Avoid creating dust.

    • Place the collected material and all cleaning supplies into the "Non-Halogenated Organic Solid Waste" container.

  • Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency line immediately.

By integrating these principles and protocols into your daily laboratory workflow, you ensure that your research not only advances science but also upholds the highest standards of safety and environmental stewardship.

References

  • Daniels Health. (2025).
  • Lab Manager. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester.
  • Thermo Fisher Scientific. (2024).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Piperazin-1-yl)pyridine-4-boronic acid, pinacol ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Naphthalene-2-boronic acid pinacol ester.
  • ChemicalBook. (2025). 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE (CAS 934329-77-8)
  • Thermo Fisher Scientific. (2025). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%, Thermo Scientific.
  • PubChem. (n.d.). 2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Benzofuran-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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